molecular formula C11H14BFO2 B1310469 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 346656-39-1

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1310469
CAS No.: 346656-39-1
M. Wt: 208.04 g/mol
InChI Key: ZNFBLQHZFSLYQB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C11H14BFO2 and its molecular weight is 208.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFBLQHZFSLYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439252
Record name 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346656-39-1
Record name 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol ester of 2-fluorophenylboronic acid, is a versatile and valuable chemical intermediate. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring and the robust dioxaborinane protecting group, make it a highly sought-after building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in facilitating the construction of complex molecules for drug discovery and materials science. Detailed experimental protocols and workflow diagrams are included to assist researchers in its practical application.

Introduction

Organoboron compounds, especially boronic acids and their esters, have become indispensable tools in modern organic chemistry.[1][2] Among these, this compound has emerged as a particularly useful reagent. The strategic placement of a fluorine atom at the ortho position of the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of target molecules, making it an attractive moiety in the design of novel pharmaceuticals.[3] The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group offers enhanced stability compared to other boronic acid esters, facilitating its purification, storage, and handling.[3]

This technical guide aims to provide a detailed resource for researchers utilizing this compound, covering its fundamental properties, synthetic methodologies, and key applications, most notably in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its appropriate handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 346656-39-1
Molecular Formula C₁₁H₁₄BFO₂[4]
Molecular Weight 208.04 g/mol [4]
Appearance White to light yellow or light orange powder/crystal
Melting Point 38.0 to 42.0 °C
Purity >98.0% (GC)
Synonyms 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzene, 2-Fluorophenylboronic Acid Neopentyl Glycol Ester[5]
Storage Conditions 2-8 °C[3]

Spectroscopic Data

While specific experimental spectroscopic data for this compound is not widely available in public databases, Table 2 provides predicted data and data for the closely related para-isomer for reference. Researchers should obtain experimental data for positive identification of their synthesized or purchased material.

Table 2: Spectroscopic Data Overview

Spectroscopy Data (Predicted or from related isomers)
¹H NMR Expected signals for the aromatic protons (multiplets in the range of ~7.0-7.8 ppm), the CH₂ protons of the neopentyl group (a singlet at ~3.7 ppm), and the methyl protons of the neopentyl group (a singlet at ~1.0 ppm).
¹³C NMR Expected signals for the aromatic carbons (in the range of ~115-165 ppm, with C-F coupling), the CH₂ carbons (~72 ppm), the quaternary carbon of the neopentyl group (~32 ppm), and the methyl carbons (~22 ppm).
FT-IR Characteristic peaks expected for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), B-O stretching, and C-F stretching.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 208.04.

Disclaimer: The spectroscopic data presented in Table 2 is for guidance only and is not experimentally derived for this compound.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of aryl-5,5-dimethyl-1,3,2-dioxaborinanes involves the condensation reaction between the corresponding arylboronic acid and neopentyl glycol.[6]

General Procedure:

  • To a solution of 2-fluorophenylboronic acid (1.0 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) is added neopentyl glycol (1.1 equivalents).

  • The mixture is stirred at room temperature or heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

G General Synthesis Workflow reagents 2-Fluorophenylboronic Acid + Neopentyl Glycol reaction Condensation Reaction (Solvent, Heat/Dean-Stark) reagents->reaction workup Solvent Removal reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product G Suzuki-Miyaura Coupling Workflow reactants Aryl Halide + this compound reaction Cross-Coupling Reaction reactants->reaction conditions Pd Catalyst + Base (Inert Atmosphere, Solvent, Heat) conditions->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Biaryl Product purification->product G Role in Drug Discovery Workflow cluster_0 Synthesis of Building Block cluster_1 Lead Optimization cluster_2 Candidate Selection bb This compound synthesis Synthesis of Analogs bb->synthesis Key Intermediate screening Biological Screening synthesis->screening sar Structure-Activity Relationship (SAR) screening->sar sar->synthesis Iterative Design candidate Drug Candidate sar->candidate

References

An In-Depth Technical Guide to 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a key organoboron intermediate in modern organic synthesis and pharmaceutical development. This document details the compound's structure, physicochemical properties, and synthesis. A significant focus is placed on its application in the synthesis of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. Detailed experimental protocols for its synthesis and its use in Suzuki-Miyaura cross-coupling reactions are provided, alongside visualizations of reaction mechanisms and synthetic workflows to aid in research and development.

Introduction

This compound, a neopentyl glycol ester of 2-fluorophenylboronic acid, is a versatile and highly valuable reagent in organic chemistry. Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity in palladium-catalyzed cross-coupling reactions have made it a staple in the synthesis of complex organic molecules. The presence of the ortho-fluoro substituent on the phenyl ring can significantly influence the electronic properties and biological activity of the resulting compounds, making this reagent particularly interesting for the development of novel pharmaceuticals and advanced materials.[1][2]

This guide aims to consolidate the available technical information on this compound, providing researchers and drug development professionals with a detailed resource covering its synthesis, characterization, and application, with a particular emphasis on its role in the synthesis of PARP inhibitors like Olaparib.[1]

Structure and Properties

The structural and physical properties of this compound are summarized in the tables below.

Chemical Structure
AttributeValue
IUPAC Name This compound
Synonyms 2-Fluorophenylboronic acid neopentyl glycol ester, 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzene
CAS Number 346656-39-1
Molecular Formula C₁₁H₁₄BFO₂
Molecular Weight 208.04 g/mol
SMILES CC1(COB(OC1)C2=CC=CC=C2F)C
Physicochemical Properties
PropertyValueReference
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 38.0 to 42.0 °C[3]
Purity >98.0% (GC)[3]

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the esterification of 2-fluorophenylboronic acid with neopentyl glycol. This reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.

Materials:

  • 2-Fluorophenylboronic acid

  • Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-fluorophenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

Principle: this compound serves as the organoboron partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond with an aryl or vinyl halide/triflate.[4][5]

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably PARP inhibitors.[1] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways like BRCA mutations.[1]

Role in the Synthesis of Olaparib

Olaparib (Lynparza) is a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers. Several synthetic routes for Olaparib have been developed, with a key step often involving the formation of a carbon-carbon bond between a fluorinated phenyl group and a phthalazinone core. This compound is an ideal reagent for this transformation via a Suzuki-Miyaura coupling.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 2-Fluorophenylboronic Acid C Esterification (Toluene, Reflux, Dean-Stark) A->C B Neopentyl Glycol B->C D This compound C->D G cluster_reactants Reactants pd0 Pd(0)Ln pd2_oa Ar-Pd(II)L2-X pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L2-Ar' pd2_oa->pd2_tm Transmetalation (+ Base) pd2_tm->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd2_tm->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_oa boronate 2-(2-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane (Ar'-B(OR)2) boronate->pd2_tm G cluster_synthesis Synthesis of a Key Olaparib Intermediate A 2-(2-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Phthalazinone Derivative (with leaving group, e.g., Br) B->C D Coupled Intermediate C->D E Further Synthetic Steps (e.g., piperazine coupling, cyclopropanecarbonyl chloride addition) D->E F Olaparib E->F

References

Technical Guide: 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 346656-39-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 346656-39-1). This compound is a neopentyl glycol boronic ester derivative of 2-fluorophenylboronic acid, primarily utilized as a stable and efficient reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Emerging, yet currently limited, evidence suggests potential applications in oncology and immunology, with reported anti-proliferative effects on breast cancer cells and anti-inflammatory properties. This document aims to consolidate available data, present detailed experimental protocols for its synthesis and application, and outline methodologies for investigating its biological functions.

Chemical Information

Chemical Identity and Properties
PropertyValue
CAS Number 346656-39-1
IUPAC Name This compound
Synonyms 2-Fluorophenylboronic Acid Neopentyl Glycol Ester, 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzene
Molecular Formula C₁₁H₁₄BFO₂
Molecular Weight 208.04 g/mol
Melting Point 40-68 °C
Appearance White to off-white crystalline powder or solid
Solubility Soluble in organic solvents such as THF, dioxane, and DMF
Spectroscopic Data
TechniqueData
¹¹B NMR δ ≈ 26.9 ppm
¹H NMR The fluorine substituent induces splitting in the aromatic proton signals (J = 8–10 Hz) between the fluorine atom and adjacent protons.

Synthesis and Chemical Reactions

Synthesis of this compound

A general and robust method for the synthesis of arylboronic acid neopentyl glycol esters involves the reaction of an appropriate organometallic reagent with a trialkyl borate followed by esterification with neopentyl glycol.

Experimental Protocol: Synthesis via Grignard Reagent

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. The mixture may require gentle heating to start. Once initiated, add the remaining aryl halide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Boration: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise, maintaining the internal temperature below -60 °C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Esterification: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and add neopentyl glycol (1.1 eq). Remove the solvent under reduced pressure. The resulting residue contains the desired boronic ester and diols from the hydrolysis of the borate ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography to yield this compound as a white solid.

Synthesis_Workflow A 1-Bromo-2-fluorobenzene + Mg B Grignard Reagent (2-Fluorophenylmagnesium bromide) A->B in THF D Boration Reaction (-78°C to RT) B->D C Triisopropyl Borate C->D E Hydrolysis (HCl) & Esterification (Neopentyl Glycol) D->E F Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H 2-(2-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane G->H

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The neopentyl ester provides enhanced stability compared to the corresponding boronic acid, reducing protodeboronation under reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Purge the vessel with an inert gas (argon or nitrogen) and heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-Ar'L₂ pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd2_trans->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activities and Mechanisms of Action

Disclaimer: The biological activities described in this section are based on preliminary and limited publicly available information. Further research is required to fully elucidate the mechanisms and therapeutic potential of this compound.

Anti-Cancer Activity

This compound has been reported to exhibit anti-proliferative effects against breast cancer cell lines. The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell survival and proliferation.

4.1.1 Inhibition of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers. It has been suggested that this compound may exert its anti-cancer effects by inhibiting this pathway.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

  • Cell Culture and Treatment: Culture a relevant breast cancer cell line (e.g., MCF-7 or MDA-MB-231) in appropriate media. Seed the cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt pathway, such as p-Akt (phosphorylated Akt), total Akt, p-mTOR, and total mTOR. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of Akt and other downstream targets.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Promotes Inhibitor 2-(2-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane Inhibitor->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

4.1.2 Potential as a γ-Secretase Inhibitor

γ-Secretase is a multi-subunit protease complex that cleaves single-pass transmembrane proteins at residues within their transmembrane domains. It is implicated in the pathogenesis of Alzheimer's disease and certain cancers. There are preliminary suggestions that this compound may act as a γ-secretase inhibitor, though specific data is lacking.

Experimental Protocol: In Vitro γ-Secretase Activity Assay

  • Assay Principle: Utilize a commercially available γ-secretase assay kit, which typically employs a fluorogenic substrate containing the γ-secretase cleavage site of the amyloid precursor protein (APP). Cleavage of the substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.

  • Reaction Setup: In a microplate, combine the γ-secretase enzyme preparation, the fluorogenic substrate, and varying concentrations of this compound. Include positive and negative controls.

  • Incubation: Incubate the plate at 37 °C for a specified period, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-Inflammatory Activity

The compound has been reported to exhibit anti-inflammatory properties in a murine model, primarily through the reduction of pro-inflammatory cytokines.

Experimental Protocol: In Vivo Murine Model of Inflammation and Cytokine Analysis

  • Animal Model: Utilize a standard murine model of acute inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation.

  • Dosing: Administer this compound to the animals via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group and a positive control group (e.g., a known anti-inflammatory drug).

  • Induction of Inflammation: After a suitable pre-treatment period, induce inflammation (e.g., by injecting carrageenan into the paw or LPS intraperitoneally).

  • Sample Collection: At a predetermined time point post-inflammation induction, collect blood samples (for serum or plasma) or relevant tissues (e.g., paw tissue, spleen).

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected samples using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

  • Data Analysis: Compare the cytokine levels between the different treatment groups to evaluate the anti-inflammatory effect of the compound.

Anti_Inflammatory_Workflow cluster_animal_model In Vivo Model cluster_analysis Analysis A Murine Model of Inflammation B Compound Administration (Varying Doses) A->B C Induction of Inflammation (e.g., Carrageenan, LPS) B->C D Sample Collection (Blood, Tissue) C->D E Cytokine Measurement (ELISA, Multiplex Assay) D->E F Data Analysis and Comparison E->F

Caption: Experimental workflow for assessing in vivo anti-inflammatory activity.

Conclusion

This compound is a valuable synthetic reagent with established utility in organic chemistry. While its potential as a therapeutic agent in oncology and inflammation is intriguing, the current body of evidence is limited. The experimental protocols provided in this guide offer a framework for the synthesis, application, and further investigation of this compound's biological activities. Rigorous and detailed studies are necessary to validate the preliminary findings and to fully understand its mechanisms of action and therapeutic potential.

An In-depth Technical Guide to the Synthesis of 2-Fluorophenylboronic Acid Neopentyl Glycol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for 2-fluorophenylboronic acid neopentyl glycol ester, a valuable reagent in organic synthesis and medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of 2-fluorophenylboronic acid from an aryl halide, followed by its esterification with neopentyl glycol. This document outlines detailed experimental protocols, presents key data in a structured format, and includes graphical representations of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of 2-fluorophenylboronic acid neopentyl glycol ester is efficiently achieved through a two-stage process:

  • Stage 1: Synthesis of 2-Fluorophenylboronic Acid: This initial step involves the formation of an organometallic intermediate from an appropriate 2-fluoro-substituted aryl halide, which is then reacted with a trialkyl borate ester, followed by acidic hydrolysis to yield 2-fluorophenylboronic acid. A common and effective method utilizes a Grignard reagent or an organolithium species.

  • Stage 2: Esterification with Neopentyl Glycol: The 2-fluorophenylboronic acid is subsequently esterified with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically a dehydration process that can be driven to completion by removing the water formed. The resulting neopentyl glycol ester offers advantages over the free boronic acid, including enhanced stability, better solubility in organic solvents, and easier handling and purification.

This two-stage approach provides a reliable and scalable method for the preparation of the target compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of arylboronic acids and their subsequent conversion to neopentyl glycol esters.

Stage 1: Synthesis of 2-Fluorophenylboronic Acid

This procedure details the synthesis of 2-fluorophenylboronic acid from 2-bromofluorobenzene via a lithium-halogen exchange followed by reaction with a borate ester.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-BromofluorobenzeneC₆H₄BrF175.0010.0 g57.1
n-ButyllithiumC₄H₉Li64.0644.2 mL (1.55 M in hexanes)68.5
Triisopropyl borateC₉H₂₁BO₃188.0721.5 g114.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11As required-
Hydrochloric Acid (aqueous)HCl36.46As required-
DichloromethaneCH₂Cl₂84.93As required-
HexaneC₆H₁₄86.18As required-
AcetoneC₃H₆O58.08As required-

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromofluorobenzene (10.0 g, 57.1 mmol) and anhydrous tetrahydrofuran.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.55 M solution of n-butyllithium in hexanes (44.2 mL, 68.5 mmol) dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Add triisopropyl borate (21.5 g, 114.2 mmol) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and remove the solvent under reduced pressure to obtain the crude 2-fluorophenylboronic acid.

  • Purify the crude product by column chromatography on silica gel using a hexane/acetone eluent system to yield pure 2-fluorophenylboronic acid. A typical reported yield for this type of reaction is approximately 61%.

Stage 2: Synthesis of 2-Fluorophenylboronic Acid Neopentyl Glycol Ester

This protocol describes the direct esterification of 2-fluorophenylboronic acid with neopentyl glycol.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Fluorophenylboronic AcidC₆H₆BFO₂139.921.0 eq-
Neopentyl GlycolC₅H₁₂O₂104.151.0 - 1.2 eq-
Toluene or other suitable azeotroping solventC₇H₈92.14As required-

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluorophenylboronic acid (1.0 eq) and neopentyl glycol (1.0 - 1.2 eq).

  • Add a suitable solvent capable of forming an azeotrope with water, such as toluene.

  • Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the 2-fluorophenylboronic acid neopentyl glycol ester.

Data Presentation

Table 1: Reactant and Product Information for the Synthesis of 2-Fluorophenylboronic Acid

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-BromofluorobenzeneC₆H₄BrF175.00Starting Material
n-ButyllithiumC₄H₉Li64.06Reagent
Triisopropyl borateC₉H₂₁BO₃188.07Reagent
2-Fluorophenylboronic AcidC₆H₆BFO₂139.92Product

Table 2: Reactant and Product Information for the Esterification Reaction

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-Fluorophenylboronic AcidC₆H₆BFO₂139.92Starting Material
Neopentyl GlycolC₅H₁₂O₂104.15Reagent
2-Fluorophenylboronic Acid Neopentyl Glycol EsterC₁₁H₁₄BFO₂208.04Product

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical transformations and the overall workflow of the synthesis process.

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 2-Fluorophenylboronic Acid 2-Bromofluorobenzene 2-Bromofluorobenzene Organolithium Intermediate Organolithium Intermediate 2-Bromofluorobenzene->Organolithium Intermediate 1. n-BuLi, THF, -78°C Borate Ester Adduct Borate Ester Adduct Organolithium Intermediate->Borate Ester Adduct 2. Triisopropyl borate 2-Fluorophenylboronic Acid 2-Fluorophenylboronic Acid Borate Ester Adduct->2-Fluorophenylboronic Acid 3. Acidic Workup

Caption: Reaction scheme for the synthesis of 2-fluorophenylboronic acid.

Esterification_Pathway cluster_stage2 Stage 2: Esterification 2-Fluorophenylboronic Acid 2-Fluorophenylboronic Acid Reactants 2-Fluorophenylboronic Acid->Reactants Neopentyl Glycol Neopentyl Glycol Neopentyl Glycol->Reactants Product 2-Fluorophenylboronic Acid Neopentyl Glycol Ester Reactants->Product Toluene, Reflux (Dehydration) Water Water

Caption: Esterification of 2-fluorophenylboronic acid with neopentyl glycol.

Experimental_Workflow cluster_workflow Overall Synthesis Workflow Start Start: 2-Bromofluorobenzene Step1 Step 1: Lithium-Halogen Exchange & Borylation Start->Step1 Intermediate Intermediate: 2-Fluorophenylboronic Acid Step1->Intermediate Step2 Step 2: Esterification with Neopentyl Glycol Intermediate->Step2 Purification Purification: Recrystallization or Chromatography Step2->Purification Final_Product Final Product: 2-Fluorophenylboronic Acid Neopentyl Glycol Ester Purification->Final_Product

Caption: Overall experimental workflow for the synthesis.

Physical and chemical properties of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Properties and Identifiers

This compound is a versatile organoboron compound, widely utilized as a stable and efficient reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions.

Compound Identity
IdentifierValue
IUPAC Name This compound
Synonyms 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzene, 2-Fluorophenylboronic Acid Neopentyl Glycol Ester
CAS Number 346656-39-1
Molecular Formula C₁₁H₁₄BFO₂
Molecular Weight 208.04 g/mol
Physical and Chemical Properties
PropertyValue
Appearance White to light yellow or light orange crystalline powder
Melting Point 40 °C (lit.) or 38.0 to 42.0 °C
Purity ≥ 98%
Storage Conditions 2-8 °C

Synthesis and Purification

Representative Synthesis Protocol

Reaction: The synthesis is achieved through the condensation reaction between 2-fluorophenylboronic acid and 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

Reagents and Solvents:

  • 2-Fluorophenylboronic acid

  • 2,2-Dimethyl-1,3-propanediol (neopentyl glycol)

  • Anhydrous toluene or a similar aprotic solvent capable of forming an azeotrope with water

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add equimolar amounts of 2-fluorophenylboronic acid and neopentyl glycol.

  • Add a sufficient amount of anhydrous toluene to suspend the reagents.

  • Heat the mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is then subjected to purification.

Purification Protocol

Method: Recrystallization is a common method for purifying the solid product.

Solvents: A suitable solvent system, such as a mixture of hexane and ethyl acetate, is typically used.

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can enhance the yield of the crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Chemical Reactivity and Applications

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of the organoboron compound with an aryl, vinyl, or alkyl halide in the presence of a palladium catalyst and a base. The neopentyl glycol ester provides enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Aryl/Vinyl Halide - Palladium Catalyst - Base reaction_vessel Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - Heating reagents->reaction_vessel Mixing workup Aqueous Workup: - Extraction - Washing reaction_vessel->workup Reaction Completion purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: - 2-Fluoro-biaryl Compound purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_add R-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-Ar' pd2_add->pd2_trans Transmetalation (Ar'B(OR)₂) pd2_trans->pd0 Reductive Elimination product R-Ar' pd2_trans->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Organoboron compounds, including this compound, are valuable building blocks in the synthesis of complex organic molecules with potential therapeutic applications. The presence of the fluorophenyl group is of particular interest in medicinal chemistry as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Intermediate for Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Kinase inhibitors act by blocking the activity of specific kinases, thereby interrupting the signaling pathways that drive disease progression. A simplified representation of a generic kinase signaling pathway and the point of inhibition is shown below.

Kinase_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor_proteins Adaptor Proteins receptor->adaptor_proteins kinase_cascade Kinase Cascade (e.g., MAPK Pathway) adaptor_proteins->kinase_cascade transcription_factors Transcription Factors kinase_cascade->transcription_factors cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factors->cellular_response inhibitor Kinase Inhibitor (Synthesized using the title compound) inhibitor->kinase_cascade

An In-depth Technical Guide to the Hydrolytic Stability of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester. Boronic acids and their esters are pivotal in modern synthetic and medicinal chemistry, most notably as key reagents in Suzuki-Miyaura cross-coupling reactions. However, the inherent susceptibility of the boronic ester functional group to hydrolysis presents a significant challenge in both synthetic applications and the development of boronic acid-based pharmaceuticals. Understanding the factors that govern the hydrolytic stability of these compounds is crucial for reaction optimization, formulation development, and ensuring the efficacy and shelf-life of drug candidates.

Introduction to the Hydrolytic Stability of Boronic Esters

Boronic esters, such as this compound, are generally more stable than their corresponding boronic acids, which can readily undergo dehydration to form boroxines. The esterification of the boronic acid with a diol, in this case, neopentyl glycol, provides a sterically hindered environment around the boron atom, which offers a degree of protection against nucleophilic attack by water. However, this protection is not absolute, and the ester can hydrolyze back to the parent boronic acid and diol, particularly under aqueous or protic conditions. This equilibrium is a critical consideration in the handling, purification, and application of boronic esters.[1][2]

The stability of boronic esters is influenced by several factors, including:

  • Steric Hindrance: The bulky neopentyl glycol moiety in this compound provides significant steric protection to the boron center, enhancing its stability compared to less hindered esters like those derived from ethylene glycol.[3]

  • Electronic Effects: The electronic properties of the aryl substituent can influence the Lewis acidity of the boron atom and thus its susceptibility to hydrolysis. Electron-withdrawing groups on the phenyl ring can increase the rate of hydrolysis.[4]

  • pH of the Medium: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of boronic esters. Hydrolysis is often accelerated at physiological pH (around 7.4).[4][5]

  • Solvent Composition: The presence of water or other protic solvents in a solution of a boronic ester will drive the hydrolysis equilibrium towards the boronic acid. In analytical techniques like reversed-phase HPLC, the aqueous mobile phases can lead to on-column hydrolysis, complicating analysis.[6][7][8]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Quantitative Data on Hydrolytic Stability

Table 1: Hydrolysis of Phenylboronic Pinacol Esters in Water and at Physiological pH [4]

CompoundSubstituent on Phenyl Ring% Residual Ester after 10 min in Water% Residual Ester after 10 min at pH 7.4
Phenylboronic pinacol ester-H~95%~60%
4-Hydroxyphenylboronic pinacol ester-OH (para)~98%~75%
4-Aminophenylboronic pinacol ester-NH2 (para)~100%~90%
4-Acetamidophenylboronic pinacol ester-NHCOCH3 (para)~100%~85%

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Table 2: Half-lives (t½) for Protodeboronation of various Boronic Acids at 70°C [9]

Boronic AcidpHHalf-life (t½)
2-Pyridylboronic acid7~25 seconds
5-Thiazolylboronic acid7~50 seconds
3-Pyridylboronic acid12> 1 week
4-Pyridylboronic acid12> 1 week
Vinylboronic acid-Very slow
Cyclopropylboronic acid-Very slow

While this data is for the protodeboronation of boronic acids, it highlights the influence of the organic substituent on the stability of the C-B bond, which is relevant to the overall degradation profile.

Experimental Protocols

General Protocol for Monitoring Hydrolytic Stability by HPLC

This protocol outlines a general method for determining the hydrolytic stability of a boronic ester like this compound.

Objective: To quantify the rate of hydrolysis of the boronic ester to its corresponding boronic acid under defined aqueous conditions (pH, temperature).

Materials:

  • This compound

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Buffer solutions of desired pH (e.g., phosphate buffer for pH 7.4)

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (use of a column with low silanol activity is recommended to minimize on-column hydrolysis)[7][8]

  • Thermostatted column compartment and autosampler

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in 100% acetonitrile. Prepare a separate stock solution of the corresponding 2-fluorophenylboronic acid, if available, for peak identification.

  • Reaction Setup:

    • In a series of vials, add the appropriate buffer solution.

    • Spike a small volume of the boronic ester stock solution into each vial to initiate the hydrolysis reaction. The final concentration should be suitable for HPLC analysis, and the initial percentage of organic solvent should be minimized to be relevant to aqueous stability.

    • Incubate the reaction vials at a constant temperature (e.g., 25°C, 37°C, or elevated temperatures for accelerated studies).

  • HPLC Analysis:

    • At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from a reaction vial.

    • Immediately quench the hydrolysis by diluting the aliquot with a high concentration of aprotic solvent like acetonitrile to prevent further degradation before injection.[10]

    • Inject the sample onto the HPLC system.

    • HPLC Conditions (Example):

      • Mobile Phase A: Water (consider avoiding acidic modifiers like formic acid if they accelerate hydrolysis)[7][8]

      • Mobile Phase B: Acetonitrile

      • Gradient: A suitable gradient to resolve the boronic ester from the boronic acid.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: Controlled at a specific temperature (e.g., 25°C)

      • Detection: UV at a wavelength where both the ester and the acid have good absorbance.

  • Data Analysis:

    • Integrate the peak areas of the boronic ester and the boronic acid at each time point.

    • Calculate the percentage of the boronic ester remaining at each time point relative to the initial amount.

    • Plot the percentage of remaining ester versus time to determine the hydrolysis kinetics. The half-life (t½) of the ester under the tested conditions can be calculated from this data.

Visualizations

Hydrolysis Pathway of this compound

Caption: Reversible hydrolysis of the boronic ester.

Experimental Workflow for Hydrolytic Stability Assessment

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_standards Prepare Stock Solutions (Ester & Acid in ACN) setup_reaction Initiate Hydrolysis in Aqueous Buffer prep_standards->setup_reaction incubate Incubate at Constant Temperature setup_reaction->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench with ACN sampling->quench hplc HPLC Analysis quench->hplc data_proc Integrate Peaks & Calculate % Remaining hplc->data_proc kinetics Determine Kinetics & Half-life data_proc->kinetics

Caption: Workflow for hydrolytic stability testing.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_aryl_halide Ar-Pd(II)-X (L)₂ pd0->pd_aryl_halide Oxidative Addition pd_aryl_boronate Ar-Pd(II)-OR' (L)₂ pd_aryl_halide->pd_aryl_boronate Transmetalation (Hydrolysis may be involved) biaryl_pd Ar-Pd(II)-Ar' (L)₂ pd_aryl_halide->biaryl_pd Transmetalation pd_aryl_boronate->biaryl_pd biaryl_pd->pd0 Reductive Elimination reagents Ar-X boronic_ester Ar'-B(OR)₂ + Base product Ar-Ar'

Caption: Key steps of the Suzuki-Miyaura reaction.

Implications for Drug Development and Synthesis

The hydrolytic instability of this compound and related compounds has several important implications:

  • Synthetic Chemistry: During Suzuki-Miyaura coupling reactions, which are often performed in the presence of an aqueous base, the boronic ester may hydrolyze to the boronic acid in situ. The rate of this hydrolysis relative to the rate of transmetalation can influence the overall reaction efficiency. In some cases, anhydrous conditions are employed to prevent premature hydrolysis and potential side reactions like protodeboronation.[3]

  • Purification and Storage: Due to their susceptibility to hydrolysis, purification methods for boronic esters, such as silica gel chromatography, should be performed with anhydrous solvents. For long-term storage, these compounds should be kept in a dry, inert atmosphere.

  • Pharmaceutical Development: For boronic acid-based drugs, the ester can be used as a prodrug to improve properties like solubility or membrane permeability. The rate of hydrolysis to the active boronic acid at physiological pH is a critical parameter for drug design. A well-designed boronic ester prodrug should be stable enough to reach its target but hydrolyze at an appropriate rate to release the active pharmaceutical ingredient.

  • Analytical Chemistry: As highlighted, the analysis of boronic esters by techniques like RP-HPLC requires careful method development to avoid on-column hydrolysis, which can lead to inaccurate quantification of the ester and its impurities.[7][8][10]

Conclusion

This compound, as a neopentyl glycol boronic ester, possesses a higher degree of hydrolytic stability compared to less sterically hindered boronic esters. However, it remains susceptible to hydrolysis, particularly in aqueous environments and at physiological pH. For researchers and drug development professionals, a thorough understanding of the factors influencing this stability is essential for the successful application, analysis, and formulation of this important class of compounds. While specific kinetic data for this molecule is limited, the principles and data from analogous structures provide a strong framework for predicting its behavior and developing strategies to manage its hydrolytic lability.

References

The Ascendancy of the Neopentyl Glycol Protecting Group in Boronic Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex molecules. Among these, the neopentyl glycol protecting group for boronic esters has emerged as a powerful tool, offering enhanced stability and handling properties that streamline synthetic workflows and improve reaction outcomes. This technical guide provides a comprehensive overview of the role of the neopentyl glycol protecting group, detailing its synthesis, stability, reactivity, and applications, with a focus on its utility in the widely-used Suzuki-Miyaura cross-coupling reaction.

Introduction: Overcoming the Instability of Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. However, their utility can be hampered by their inherent instability. Boronic acids are prone to decomposition pathways like protodeboronation and oxidation, and can form cyclic trimers known as boroxines, which complicates purification and accurate quantification.[1] To circumvent these issues, boronic acids are often converted into more stable ester derivatives. While pinacol esters have traditionally been the most popular choice, neopentyl glycol esters are gaining increasing traction due to their advantageous properties.[2]

Enhanced Stability and Handling of Neopentyl Glycol Boronic Esters

The primary advantage of employing neopentyl glycol as a protecting group lies in the enhanced stability it confers upon the boronic ester. This stability is attributed to the steric hindrance provided by the gem-dimethyl groups on the neopentyl backbone, which shields the boron center from unwanted reactions.[1][3] Neopentyl glycol boronic esters are often crystalline, bench-stable solids that are amenable to purification by chromatography and can be stored for extended periods without significant degradation.[4] This contrasts with many boronic acids, which may require storage under inert atmospheres at low temperatures.

While comprehensive quantitative data on the hydrolytic stability of neopentyl glycol boronic esters across a wide pH range is still emerging in the literature, qualitative evidence and comparative studies strongly indicate their superior stability over many other boronic esters, including the commonly used pinacol esters in some contexts.[5][6] This enhanced stability is particularly beneficial in multi-step syntheses where the boronic ester moiety must endure various reaction conditions.

Synthesis of Neopentyl Glycol Boronic Esters

The most common method for the synthesis of neopentyl glycol boronic esters is the direct esterification of a boronic acid with neopentyl glycol. This reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of Neopentyl 3,4-dichlorophenylboronic ester[4]

Materials:

  • 3,4-Dichlorophenylboronic acid

  • Neopentyl glycol

  • Toluene

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottomed flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Separatory funnel

  • Erlenmeyer flask

  • Sintered-glass fritted funnel

  • Rotary evaporator

Procedure:

  • To a 500-mL single-necked, round-bottomed flask containing a magnetic stir bar, add 3,4-dichlorophenylboronic acid (8.00 g, 41.9 mmol, 1.00 equiv) and neopentyl glycol (4.80 g, 46.1 mmol, 1.10 equiv).

  • Add toluene (200 mL) to the flask to create a cloudy, white suspension.

  • Fit the flask with a Dean-Stark trap filled with toluene and a reflux condenser.

  • Heat the mixture to reflux (oil bath temperature of 140 °C) for 1.5 hours, or until no more water is observed to be collecting in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature. The solution should be clear and pale yellow.

  • Transfer the solution to a separatory funnel and wash with deionized water (4 x 60 mL).

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Filter the solution through a sintered-glass fritted funnel and concentrate the filtrate under reduced pressure to yield the crude product.

  • Further drying under high vacuum yields neopentyl 3,4-dichlorophenylboronic ester as a bench-stable, white solid.

G Synthesis of Neopentyl Glycol Boronic Ester BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) Esterification Esterification (Azeotropic removal of H2O) BoronicAcid->Esterification NeopentylGlycol Neopentyl Glycol NeopentylGlycol->Esterification Solvent Toluene (Solvent) + Heat Solvent->Esterification BoronicEster Neopentyl Glycol Boronic Ester Esterification->BoronicEster Water Water (byproduct) Esterification->Water

A simplified workflow for the synthesis of neopentyl glycol boronic esters.

The Role in Suzuki-Miyaura Cross-Coupling Reactions

Neopentyl glycol boronic esters are highly effective coupling partners in Suzuki-Miyaura reactions. While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation with the palladium catalyst, recent studies have shown that direct transmetalation from the boronic ester is a viable and often kinetically favorable pathway.[7][8]

The structure of the diol protecting group has a significant impact on the rate of transmetalation. Kinetic studies have shown that electron-rich esters, such as neopentyl glycol esters, can lead to increased rates of transmetalation compared to the free boronic acid.[7] This is in contrast to more sterically hindered esters like pinacol esters, which can exhibit slower reaction rates.[7]

Quantitative Data on Transmetalation Rates

The following table summarizes the relative rates of product formation from the reaction of a palladium complex with various boron reagents, illustrating the influence of the boronic acid protecting group.

Boron ReagentApproximate Reaction Time (h)
Arylboronic Acid~1.2
Neopentyl Glycol Boronic Ester ~0.3
Pinacol Boronic Ester~5.5
Data sourced from kinetic studies on the formation of a biaryl product.[7][8]

This data highlights the significantly faster reaction time observed with the neopentyl glycol boronic ester compared to both the free boronic acid and the pinacol ester under the studied conditions.

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition (Ar-X) ArAr Ar-Ar' ArPdOBAr Ar-Pd(II)L2-O-B(neop)Ar' ArPdX->ArPdOBAr Transmetalation (Ar'-B(neop)) ArPdOBAr->Pd0 Reductive Elimination ArBneop Neopentyl Glycol Boronic Ester (Ar'-B(neop)) Base Base ArX Aryl Halide (Ar-X)

The neopentyl glycol boronic ester participates in the key transmetalation step.
Experimental Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling[4]

This protocol describes a homogeneous, anhydrous Suzuki-Miyaura cross-coupling reaction using a neopentyl glycol boronic ester.

Materials:

  • Aryl or heteroaryl bromide

  • Neopentyl arylboronic ester

  • Palladium pre-catalyst (e.g., Pd-P(t-Bu)₃-G3)

  • Potassium trimethylsilanolate (TMSOK)

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer

  • Syringes and needles for transfer of reagents

Procedure:

  • In a glovebox, charge a reaction vessel with the neopentyl arylboronic ester (1.20 equiv) and the palladium pre-catalyst (0.02 equiv).

  • Seal the vessel, remove it from the glovebox, and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous THF to the vessel via syringe.

  • Add the aryl or heteroaryl bromide (1.00 equiv) to the reaction mixture via syringe.

  • In a separate flask, dissolve TMSOK (1.40 equiv) in anhydrous THF.

  • Add the TMSOK solution dropwise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for the required time (typically 1-3 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Deprotection of Neopentyl Glycol Boronic Esters

While neopentyl glycol boronic esters can often be used directly in cross-coupling reactions, there are instances where deprotection to the free boronic acid is required. A common and mild method for the deprotection of boronic esters is transesterification.

Deprotection via Transesterification

Transesterification involves reacting the neopentyl glycol boronic ester with another diol, often one that forms a more volatile or easily removable boronic ester, or one that drives the equilibrium towards the desired product. A two-step procedure involving transesterification with diethanolamine followed by mild acidic hydrolysis is an effective method for deprotecting pinacol boronic esters and is expected to be applicable to neopentyl glycol esters as well.[2][9]

Deprotection Deprotection of Neopentyl Glycol Boronic Ester BoronicEster Neopentyl Glycol Boronic Ester Transesterification Transesterification BoronicEster->Transesterification Diethanolamine Diethanolamine Diethanolamine->Transesterification DEA_Adduct Diethanolamine Boronate Adduct (Precipitate) Transesterification->DEA_Adduct NeopentylGlycol_byproduct Neopentyl Glycol Transesterification->NeopentylGlycol_byproduct Hydrolysis Mild Acidic Hydrolysis DEA_Adduct->Hydrolysis BoronicAcid Aryl Boronic Acid Hydrolysis->BoronicAcid

A two-step deprotection strategy via a diethanolamine adduct.

Applications in Drug Discovery and Development

The enhanced stability and favorable reactivity profile of neopentyl glycol boronic esters make them particularly attractive for applications in drug discovery and development. The ability to purify these intermediates via standard chromatographic techniques and their longer shelf-life contribute to more reliable and reproducible synthetic routes for active pharmaceutical ingredients (APIs).[10][11][12] The use of stable boronic acid surrogates is crucial in the later stages of drug development and in manufacturing campaigns where robustness and consistency are paramount.

Conclusion

The neopentyl glycol protecting group offers a compelling alternative to other diols for the protection of boronic acids. The resulting boronic esters exhibit enhanced stability, facilitating their purification and storage, while also demonstrating excellent reactivity in Suzuki-Miyaura cross-coupling reactions. For researchers and professionals in organic synthesis and drug development, the adoption of neopentyl glycol boronic esters can lead to more efficient, reliable, and scalable synthetic processes. As our understanding of the subtle mechanistic roles of different protecting groups continues to evolve, the strategic application of reagents like neopentyl glycol boronic esters will undoubtedly play an increasingly important role in the synthesis of complex and valuable molecules.

References

Spectroscopic and Synthetic Profile of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical protocols for 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This organoboron compound, a neopentyl glycol ester of 2-fluorophenylboronic acid, is a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Core Spectroscopic Data

While a complete, publicly available dataset of all spectroscopic data for this compound is not readily found in singular sources, the following tables summarize expected and reported values based on analysis of its precursors and analogous structures. The structure of the compound is confirmed by techniques including 1H, 13C, and 19F NMR spectroscopy, as well as mass spectrometry.[1]

PropertyValue
Molecular Formula C₁₁H₁₄BFO₂
Molecular Weight 208.04 g/mol
CAS Number 346656-39-1
Appearance White to light yellow or light orange powder/crystal

Table 1: Physicochemical Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this molecule. The following tables outline the expected chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

Proton (¹H) Expected Chemical Shift (ppm) Notes
Aromatic CH7.0 - 8.0Complex multiplet patterns due to F-H coupling
O-CH₂~3.7Singlet
C(CH₃)₂~1.0Singlet

Table 2: Predicted ¹H NMR Spectral Data.

Carbon (¹³C) Expected Chemical Shift (ppm) Notes
Aromatic C-F160 - 165 (d, ¹JCF)Large coupling constant with Fluorine-19
Aromatic C-B~130May be broad or unobserved
Aromatic CH115 - 135Multiple signals, may show C-F coupling
O-CH₂~72
C(CH₃)₂~31
CH₃~22

Table 3: Predicted ¹³C NMR Spectral Data.

Nucleus Expected Chemical Shift (ppm) Notes
¹⁹F -110 to -120Relative to CFCl₃. The exact shift is sensitive to the electronic environment.
¹¹B 25 - 35Broad signal characteristic of trigonal boronate esters.

Table 4: Predicted ¹⁹F and ¹¹B NMR Spectral Data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For the related precursor, 2-fluorophenylboronic acid, a distinct O-H stretching band is observed around 3635 cm⁻¹ in a chloroform solution, indicating the presence of the hydroxyl groups.[1] For the target dioxaborinane, the absence of this broad O-H stretch and the presence of strong C-O and B-O stretches are key diagnostic features.

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic)3050 - 3150
C-H (aliphatic)2850 - 3000
C=C (aromatic)1550 - 1650
B-O Stretch1300 - 1400
C-O Stretch1000 - 1100
C-F Stretch1100 - 1250

Table 5: Predicted FT-IR Spectral Data.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Ion Expected m/z Notes
[M]⁺ or [M+H]⁺208.1Molecular ion or protonated molecule.
Fragmentation productsVariesLoss of neopentyl glycol or other fragments.

Table 6: Predicted Mass Spectrometry Data.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducible results.

Synthesis of this compound

A general and widely used method for the synthesis of aryl-5,5-dimethyl-1,3,2-dioxaborinanes involves the condensation reaction between the corresponding arylboronic acid and neopentyl glycol.

Materials:

  • 2-Fluorophenylboronic acid

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

  • Toluene or another suitable aprotic solvent

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add equimolar amounts of 2-fluorophenylboronic acid and neopentyl glycol.

  • Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is azeotropically removed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

Synthesis_Workflow Reactants 2-Fluorophenylboronic Acid + Neopentyl Glycol Reaction Reflux with Dean-Stark Trap Reactants->Reaction Solvent Toluene Solvent->Reaction Workup Solvent Removal Reaction->Workup Cooling Purification Recrystallization or Chromatography Workup->Purification Product 2-(2-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane Purification->Product

Caption: Synthetic workflow for this compound.

NMR Sample Preparation and Analysis

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Insert the sample into the NMR spectrometer.

  • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic and aliphatic protons.

FT-IR Spectroscopy

Materials:

  • This compound sample

  • FT-IR spectrometer (e.g., with an ATR accessory)

  • Spatula

Procedure:

  • Record a background spectrum on the clean, empty ATR crystal or sample holder.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with ESI or GC-MS interface)

Procedure (for ESI-MS):

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

  • Infuse the sample solution directly into the electrospray ionization source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C, 19F, 11B) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and characterization of the title compound.

Applications in Drug Development and Research

This compound serves as a key building block in medicinal chemistry and materials science. Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluorophenyl moiety into complex molecules. This structural motif is of interest in drug discovery due to the ability of the fluorine atom to modulate the electronic properties, metabolic stability, and binding affinity of a molecule. The dioxaborinane group offers enhanced stability compared to the corresponding boronic acid, making it easier to handle and store.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed protocol for the use of 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronic ester, as a coupling partner in the synthesis of 2-fluorobiphenyl derivatives. The introduction of a 2-fluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules. Neopentyl glycol boronic esters, such as the title compound, offer advantages over boronic acids, including enhanced stability and ease of handling, which can lead to more reproducible reaction outcomes.

The following protocols are designed to serve as a starting point for researchers, providing a general method that can be optimized for specific substrates and scales.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate in the presence of a base.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to afford the desired biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for a successful coupling, particularly with potentially challenging substrates like ortho-fluorinated boronic esters.

Data Presentation: Summary of Typical Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of reaction parameters. Below is a summary of typical conditions that can be employed for the coupling with various aryl halides.

ParameterCondition A (General Purpose)Condition B (For Challenging Substrates)
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)[Pd(cinnamyl)Cl]₂ / XPhos (1-2 mol%)
Ligand dppf (as complex)XPhos (2-4 mol%)
Base K₃PO₄ (2-3 equivalents)K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1)Toluene/H₂O or THF/H₂O (10:1)
Temperature 80-100 °C100-110 °C
Reaction Time 4-16 hours12-24 hours
Typical Yield 70-95%60-90%

Note: The table summarizes data adapted from various sources for similar substrates.[1][3][4] Specific yields are substrate-dependent, and optimization for each specific reaction is recommended.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[4]

  • Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluorobiphenyl derivative.

Protocol for Challenging Aryl Halides (e.g., Chlorides)

For less reactive aryl halides such as aryl chlorides, more active catalyst systems and higher temperatures may be required.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (1 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add [Pd(cinnamyl)Cl]₂ (0.01 mmol) and XPhos (0.02 mmol) to a Schlenk flask.

  • Add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.[4]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_ar Ar-Pd(II)L_n-Ar' transmetalation->pdiil_ar boronate Ar'B(OR)₂ boronate->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination pdiil_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert_atm add_solvents Add Degassed Solvents (e.g., Dioxane/Water) inert_atm->add_solvents heating Heat and Stir (e.g., 90 °C, 12-16h) add_solvents->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup (Dilute, Extract, Wash, Dry) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Applications of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-fluorophenylboronic acid neopentyl glycol ester, is a versatile and highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a preferred building block for the introduction of the 2-fluorophenyl moiety into a wide range of organic molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom, which can enhance biological activity, metabolic stability, and other pharmacokinetic and material properties.[1][2]

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The neopentyl glycol protecting group provides enhanced stability compared to the free boronic acid, minimizing side reactions such as protodeboronation, particularly under basic conditions. This allows for efficient and high-yielding carbon-carbon bond formation with a broad scope of aryl, heteroaryl, and vinyl halides or triflates.[1][2]

Key Applications

  • Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the development of novel therapeutics, especially in targeted cancer therapies where the 2-fluorophenyl group can play a key role in binding to target proteins.[1][2]

  • Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, to improve properties such as thermal stability and durability.[1]

  • Fluorescent Probes: It acts as a foundational component in the creation of fluorescent probes for biological imaging and diagnostics.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. This compound is an excellent coupling partner in these reactions.

General Reaction Scheme

Suzuki_Coupling cluster_conditions Reaction Conditions A This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) A->Catalyst Product 2-Fluoro-biaryl A->Product B Ar-X (Aryl/Heteroaryl Halide/Triflate) B->Catalyst B->Product Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst->Product Solvent Solvent (e.g., Dioxane, Toluene, DMF)

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Data Summary

While specific data for a wide range of couplings with this compound is proprietary or dispersed in patent literature, the following table provides representative data for analogous Suzuki-Miyaura cross-coupling reactions involving fluorinated phenylboronic acid derivatives to illustrate typical reaction conditions and outcomes.

Coupling Partner (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90892
2-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF110688
4-ChlorotolueneXPhos Pd G2 (2)-K₃PO₄ (2)THF/H₂O (10:1)801875

Note: The data presented is illustrative for similar fluorinated arylboronic esters and the optimal conditions for this compound may vary depending on the specific substrate.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (1 mL) via syringe.

  • Place the reaction vessel in a preheated heating block and stir the mixture at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-fluoro-biaryl product.

Protocol_Workflow start Start setup Combine Reactants, Catalyst, and Base in Schlenk Tube start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert add_solvents Add Anhydrous Solvent and Degassed Water inert->add_solvents react Heat and Stir Reaction Mixture add_solvents->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim ArX Ar-X ArX->OxAdd Boronate 2-(2-F-Ph)B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal

References

Application Notes & Protocols: Palladium Catalysts for Ortho-Substituted Arylboronic Ester Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for constructing carbon-carbon bonds, particularly for synthesizing biaryl compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the coupling of substrates bearing ortho-substituents presents a significant challenge due to steric hindrance. This steric bulk impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction times.[3][4] This document provides detailed protocols and performance data for advanced palladium catalyst systems designed to overcome these steric challenges, enabling the efficient synthesis of tri- and tetra-ortho-substituted biaryls.

Challenges in Coupling Ortho-Substituted Substrates

Steric hindrance from ortho-substituents on either the arylboronic ester or the aryl halide coupling partner can dramatically decrease reaction efficiency. The bulky groups prevent the substrates from easily approaching the palladium center, which is necessary for the key bond-forming steps. To address this, specialized ligands, typically bulky and electron-rich monophosphines, have been developed to promote the formation of the active catalytic species and facilitate the difficult coupling process.[5][6]

Diagram 1: Steric hindrance in ortho-substituted coupling.

Recommended Catalyst Systems & Performance Data

Modern catalyst systems, particularly those employing bulky biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), have shown remarkable efficacy in coupling sterically demanding substrates.[5][7] Third-generation (G3) palladacycle precatalysts are often preferred as they are air- and moisture-stable, provide a 1:1 Pd:ligand ratio, and efficiently generate the active Pd(0) species.[8]

Below is a summary of catalyst performance for the coupling of various ortho-substituted arylboronic esters with aryl halides.

Table 1: Catalyst Performance in Sterically Hindered Suzuki-Miyaura Couplings

Entry Aryl Halide (Ar-X) Arylboronic Ester (Ar'-Bpin) Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 1-Bromo-2,6-dimethylbenzene 2,4,6-Trimethylphenylboronic acid pinacol ester XPhos Pd G3 (2 mol%) K₃PO₄ Toluene 100 12 95 [5][9]
2 1-Chloro-2-isopropylbenzene 2,6-Diisopropylphenylboronic acid pinacol ester RuPhos Pd G3 (2 mol%) K₃PO₄ 1,4-Dioxane 100 16 92 [4]
3 1-Bromo-2,4,6-triisopropylbenzene Phenylboronic acid pinacol ester tBuXPhos Pd G3 (2 mol%) Cs₂CO₃ Toluene 110 24 88 [5]
4 2-Bromomesitylene 2-Mesitylboronic acid pinacol ester SPhos Pd G3 (1.5 mol%) K₃PO₄ THF 80 8 97 [10]
5 1-Iodo-2,6-diisopropylbenzene 2-Naphthylboronic acid pinacol ester XantPhos Pd G3 (2 mol%) K₂CO₃ DMF 90 10 91 [11]

| 6 | 2-Chloro-1,3,5-triisopropylbenzene | 2-Furylboronic acid pinacol ester | PEPPSI-IPr (3 mol%) | K₂CO₃ | t-BuOH | 80 | 12 | 85 |[9] |

Experimental Protocols

This section provides a general, detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction involving an ortho-substituted arylboronic ester and an aryl halide using a Buchwald G3 precatalyst.

General Workflow

The experimental process follows a standard workflow for inert atmosphere chemistry, from reagent preparation to product purification.

Experimental_Workflow prep 1. Reagent Preparation (Weigh Substrates, Base, & Catalyst) setup 2. Reaction Setup (Oven-dried Schlenk flask, stir bar) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Argon/Nitrogen) setup->inert addition 4. Reagent Addition (Add solids, then degassed solvent) inert->addition reaction 5. Reaction (Heat to specified temp with vigorous stirring) addition->reaction monitor 6. Monitoring (TLC, GC-MS, or LC-MS) reaction->monitor workup 7. Workup & Extraction (Quench, dilute, & extract with organic solvent) monitor->workup Upon Completion purify 8. Purification (Silica gel column chromatography) workup->purify

Diagram 2: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 2,2',6,6'-Tetramethylbiphenyl (Table 1, Entry 1 Analog)

This protocol details the coupling of 1-bromo-2,6-dimethylbenzene with 2,6-dimethylphenylboronic acid pinacol ester.

Materials:

  • 1-Bromo-2,6-dimethylbenzene (Aryl Halide)

  • 2,6-Dimethylphenylboronic acid pinacol ester (Arylboronic Ester)

  • XPhos Pd G3 (Palladium Precatalyst)

  • Potassium Phosphate (K₃PO₄), anhydrous, powdered

  • Toluene, anhydrous (or other specified solvent)

  • Standard glassware (oven-dried Schlenk flask or sealed vial)

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic ester (1.2 mmol, 1.2 equiv), and powdered anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the specified time (e.g., 12 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Catalytic Cycle and the Role of Bulky Ligands

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] Bulky, electron-rich phosphine ligands like XPhos or RuPhos are critical for promoting the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[4][5] These ligands stabilize the palladium center and create a sterically crowded environment that favors the formation of the C-C bond and regeneration of the Pd(0) catalyst.

Diagram 3: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of precatalyst. Ensure handling under inert conditions.
Insufficiently anhydrous/degassed solventUse freshly distilled/dried and degassed solvents.
Poor quality baseUse freshly powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃).
Significant Protodeboronation Presence of water/pro tic sourcesEnsure all reagents and solvents are scrupulously dry.
(Arylboronic ester decomposes)Base is too strong or reaction temp is too highConsider a milder base (e.g., K₂CO₃) or lower the reaction temperature.
Formation of Homocoupled Byproducts Oxygen contaminationThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Catalyst decompositionLower the catalyst loading or reaction temperature.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This application note details the use of 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane as a key reagent in the palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of various biaryl compounds.

This compound is a neopentyl glycol boronic ester derivative of 2-fluorophenylboronic acid. The neopentyl glycol protecting group offers enhanced stability compared to the corresponding boronic acid, making it an attractive reagent for cross-coupling reactions, particularly in complex syntheses where the stability of the boronic acid moiety is a concern. The presence of the ortho-fluoro substituent can significantly influence the electronic and conformational properties of the resulting biaryl products, which is a valuable feature in drug design and materials science. This document provides detailed experimental protocols and data for the successful application of this reagent in biaryl synthesis.

Reaction Principle

The core of the application lies in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process involving an organoboron compound and an organic halide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Aryl Halide (Ar-X) Boronic_Ester 2-(2-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane Borate [Ar'B(OR)2(Base)]- Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Procedure for the Coupling of Aryl Bromides

This protocol is suitable for the coupling of various electron-rich and electron-deficient aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Procedure for Less Reactive Aryl Chlorides

The coupling of aryl chlorides often requires more active catalyst systems and potentially higher temperatures.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 3.6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube or sealed vial.

  • Add toluene and water to the tube.

  • Seal the vessel and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.

Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (5:1)100692
24-BromotoluenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (5:1)100695
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (5:1)100488
41-Bromo-4-cyanobenzenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (5:1)100491
51-Bromo-4-acetylbenzenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (5:1)100585
62-BromopyridinePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (5:1)100878
73-BromopyridinePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (5:1)100882

Table 2: Suzuki-Miyaura Coupling with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Toluene/H₂O (10:1)1101885
24-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Toluene/H₂O (10:1)1101888
31-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Toluene/H₂O (10:1)1101275
41-Chloro-4-cyanobenzenePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Toluene/H₂O (10:1)1101479
52-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Toluene/H₂O (10:1)1202465

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Weigh Reactants: Aryl Halide, Boronic Ester, Catalyst, Ligand, Base B Add to Reaction Vessel A->B C Evacuate and Backfill with Inert Gas B->C D Add Solvents C->D E Heat and Stir (e.g., 100-120 °C) D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent and Water G->H I Liquid-Liquid Extraction H->I J Dry Organic Layer I->J K Concentrate J->K L Flash Column Chromatography K->L M Characterize Product (NMR, MS) L->M

Figure 2: General experimental workflow for biaryl synthesis.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and phosphine ligands. For challenging substrates, more advanced Buchwald or Fu-type catalysts may be beneficial. Increasing the temperature or reaction time may also improve conversion. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Protodeboronation: The ortho-fluoro substituent can increase the rate of protodeboronation (loss of the boron group). Using a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and ensuring anhydrous conditions can help to minimize this side reaction.

  • Homocoupling: Homocoupling of the aryl halide or the boronic ester can occur. This can often be suppressed by using a lower catalyst loading and ensuring a stoichiometric or slight excess of the boronic ester.

  • Purification Difficulties: If the product is difficult to separate from byproducts, optimizing the column chromatography conditions (e.g., solvent system, gradient) is crucial. Recrystallization may also be a viable purification method for solid products.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 2-fluorobiaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the corresponding boronic acid makes it a reliable choice for a wide range of substrates. The protocols and data presented in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, contributing to the advancement of drug discovery and materials science.

Application Notes: The Strategic Use of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronate ester of 2-fluorophenylboronic acid, is a pivotal reagent in modern medicinal chemistry. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable building block for the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this versatile reagent, with a specific focus on its application in the synthesis of precursors for targeted cancer therapies, such as Mer/c-Met inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the 2-fluorophenyl group of the boronic ester and a halogenated (typically chloro, bromo, or iodo) aromatic or heteroaromatic ring. The introduction of the 2-fluorophenyl moiety is a common strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties.

A key class of pharmaceutical intermediates synthesized using this approach are substituted pyrimidines. The pyrimidine scaffold is a core component of numerous kinase inhibitors, including those targeting the c-Met signaling pathway, which is often dysregulated in various cancers.[1][2] The reaction of this compound with a dihalopyrimidine, such as 2,4-dichloropyrimidine, allows for the regioselective introduction of the 2-fluorophenyl group, typically at the more reactive C4 position.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(2-fluorophenyl)pyrimidine - A Key Intermediate for Mer/c-Met Inhibitors

This protocol describes the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with this compound. The procedure is adapted from established methods for similar aryl boronic acids.[3]

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 2,4-dichloropyrimidine (0.67 mmol), this compound (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.018 mmol), and potassium carbonate (2.01 mmol).

  • Add a solvent mixture of toluene (2.9 mL), ethanol (0.7 mL), and degassed water (0.7 mL).

  • Seal the vial and degas the solution by bubbling argon through it for five minutes.

  • Heat the reaction mixture at 55°C for 12 hours with vigorous stirring.

  • After cooling to room temperature, partition the mixture between water and ethyl acetate.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with 15% ethyl acetate in hexanes) to yield 2-chloro-4-(2-fluorophenyl)pyrimidine.[3]

Data Presentation

The following table summarizes representative yields for the synthesis of the mono-arylated pyrimidine intermediate via Suzuki-Miyaura coupling.

Coupling Partner 1Coupling Partner 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water551251[3]

Note: The yield presented is for the analogous reaction with phenylboronic acid and serves as a representative expectation for the coupling with this compound under similar conditions.

Visualization of Relevant Signaling Pathway

The synthesized intermediate, 2-chloro-4-(2-fluorophenyl)pyrimidine, is a precursor for inhibitors targeting the c-Met signaling pathway. Aberrant activation of this pathway is implicated in tumor growth, invasion, and metastasis.[1][2]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds STAT3 STAT3 cMet->STAT3 GAB1 GAB1 cMet->GAB1 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Invasion_Metastasis Invasion & Metastasis STAT3->Invasion_Metastasis GAB1->PI3K SHP2 SHP2 GAB1->SHP2 SHP2->RAS

Caption: The c-Met signaling pathway, a key target in cancer therapy.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of the pharmaceutical intermediate.

Suzuki_Coupling_Workflow Start Start: Reagents & Solvents Reaction_Setup Reaction Setup: Combine Reagents and Degas Start->Reaction_Setup Heating Heating at 55°C for 12h Reaction_Setup->Heating Workup Aqueous Workup: Partition between Water & Ethyl Acetate Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: 2-Chloro-4-(2-fluorophenyl)pyrimidine Purification->Product

Caption: Workflow for Suzuki-Miyaura coupling to synthesize the pyrimidine intermediate.

References

Application Notes and Protocols for C-C Bond Formation Reactions with 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol ester of 2-fluorophenylboronic acid, is a valuable reagent in modern organic synthesis, particularly for the construction of carbon-carbon (C-C) bonds. The incorporation of a 2-fluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling.

The neopentyl glycol protecting group enhances the stability of the boronic acid, making it less prone to protodeboronation, a common side reaction under basic conditions, especially with ortho-substituted arylboronic acids.[1] This increased stability allows for more controlled and efficient coupling reactions.

Key C-C Bond Formation Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, typically involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate. This compound serves as an excellent coupling partner in these reactions for the synthesis of 2-fluoro-substituted biaryls, which are important scaffolds in many pharmaceutical agents.

General Reaction Scheme

Suzuki_Miyaura_Coupling cluster_conditions Conditions reagents product arrow biaryl_product 2-Fluoro-biaryl arrow->biaryl_product Suzuki-Miyaura Coupling byproduct Boron Byproduct arrow->byproduct boronic_ester This compound aryl_halide Aryl Halide (Ar-X) X = Br, I, Cl, OTf catalyst Pd Catalyst ligand Ligand base Base solvent Solvent

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl boronic acid esters, including those structurally similar to this compound, with various aryl halides. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Coupling Partner (Aryl Halide)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aryl BromidePd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O65-100Varies5-89[2][3]
Aryl BromidePd₂(dba)₃ (1.5)SPhos (3)K₂CO₃ (3)H₂O/MeCN3718Good to Excellent[4]
Aryl ChloridePd₂(dba)₃ (1.5)SPhos (3)K₂CO₃ (3)H₂O/MeCN3718Good to Excellent[4]
Aryl BromidePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene10016High
Heteroaryl BromidePd(PPh₃)₄ (5)-K₃PO₄ (2)Dioxane804Moderate to High[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general procedure adapted for the coupling of this compound with an aryl bromide, based on established methods for similar substrates.[2][3]

Materials:

  • This compound

  • Aryl bromide

  • Pd(dppf)Cl₂

  • Sodium phosphate (Na₃PO₄)

  • Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.1 mmol, 10 mol%), and sodium phosphate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-biaryl product.

Protocol 2: Mild, Aqueous Suzuki-Miyaura Coupling with an Aryl Chloride

This protocol utilizes milder, aqueous conditions, which can be advantageous for substrates with sensitive functional groups.[4]

Materials:

  • This compound

  • Aryl chloride

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Water

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), sodium tetrachloropalladate(II) (0.05 mmol, 5 mol%), SPhos (0.05 mmol, 5 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add a mixture of water and acetonitrile (4:1, 10 mL).

  • Stir the reaction mixture at 37 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a typical experimental workflow for setting up a Suzuki-Miyaura coupling reaction and the generally accepted catalytic cycle.

Experimental_Workflow start Start reagents Weigh and add reactants: - Aryl Halide - Boronic Ester - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) reagents->inert_atm catalyst Add Pd Catalyst and Ligand inert_atm->catalyst solvent Add Degassed Solvent(s) catalyst->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Reaction Workup: - Cool to RT - Quench with Water - Extract with Organic Solvent reaction->workup purification Purification: - Dry and Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X      |     L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation [Ar'-B(OR)₂]⁻ pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'      |     L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Potential C-C Bond Forming Reactions

While Suzuki-Miyaura coupling is the most common application, this compound could potentially be used in other palladium-catalyzed C-C bond formation reactions, such as the Heck-type reaction with olefins. The development of specific protocols for these transformations would require further investigation and optimization.

Conclusion

This compound is a robust and versatile reagent for the synthesis of 2-fluoro-biaryl compounds via Suzuki-Miyaura cross-coupling. The provided protocols offer a starting point for researchers, and optimization of reaction conditions for specific substrates is encouraged to achieve the best results. The stability and reactivity of this neopentyl glycol boronic ester make it a valuable tool in the development of novel pharmaceuticals and functional materials.

References

Applications of Fluorinated Boronic Esters in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated boronic esters are a versatile class of compounds with rapidly expanding applications in materials science. The introduction of fluorine atoms onto the boronic ester moiety significantly alters its electronic properties, enhancing Lewis acidity, and modulating intermolecular interactions. These unique characteristics have led to the development of advanced materials with tailored functionalities for a wide range of applications, from responsive polymers and sensors to organic electronics and self-healing materials.

This document provides detailed application notes and experimental protocols for the use of fluorinated boronic esters in key areas of materials science.

Responsive Polymer Gels based on Frustrated Lewis Pairs

Fluorinated borinate esters can be incorporated into polymer chains to create networks capable of responsive gelation. A key application is in the formation of polymeric Frustrated Lewis Pair (FLP) gels. FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, allowing them to activate small molecules.

Application Note:

A novel fluorinated borinate ester copolymer can be synthesized and combined with a Lewis basic copolymer to form a polymeric FLP network. While direct mixing of the two copolymers may not lead to gelation due to steric hindrance, the addition of small molecules like diethylazodicarboxylate (DEAD) or cyclic ethers can trigger network formation and responsive gelation.[1] The resulting gels exhibit strong elastic behavior, indicative of covalently crosslinked materials.[1] The mechanical properties of these poly(FLP) gels can be tuned by the choice of the small molecule trigger, highlighting their potential as smart, responsive materials.[1] The high Lewis acidity of the fluorinated borinate ester moieties is a critical factor in the formation and reactivity of these polymeric FLPs.[1]

Experimental Protocol: Synthesis of a Poly(FLP) Gel

This protocol describes the post-polymerization modification of a polystyrene copolymer to introduce a highly Lewis acidic fluorinated borinate ester, followed by the formation of a poly(FLP) gel.

Materials:

  • Polystyrene copolymer

  • Bis(pentafluorophenyl)borinic acid tetrafluorophenyl ester

  • Lewis basic copolymer (e.g., poly(styrene-co-p-diphenylphosphino styrene))

  • Diethylazodicarboxylate (DEAD) or cyclic ether (e.g., THF)

  • Anhydrous solvents (e.g., toluene, THF)

  • Standard glassware for air-sensitive synthesis (Schlenk line, glovebox)

Procedure:

  • Post-Polymerization Modification:

    • Dissolve the polystyrene copolymer in anhydrous toluene under an inert atmosphere.

    • Add a solution of bis(pentafluorophenyl)borinic acid tetrafluorophenyl ester in anhydrous toluene dropwise to the polymer solution at room temperature.

    • Stir the reaction mixture for 24 hours at room temperature to ensure complete reaction.

    • Precipitate the resulting fluorinated borinate ester copolymer by adding the reaction mixture to a non-solvent (e.g., methanol).

    • Filter and dry the polymer under vacuum.

    • Characterize the polymer by NMR and GPC to confirm functionalization and determine molecular weight.

  • Poly(FLP) Gel Formation:

    • In a glovebox, dissolve the fluorinated borinate ester copolymer and the Lewis basic copolymer in a minimal amount of anhydrous THF.

    • To this solution, add a small molecule trigger (e.g., a solution of DEAD in THF) dropwise.

    • Observe the mixture for gel formation. The gelation time will depend on the concentration of the polymers and the trigger.

    • Characterize the rheological properties of the resulting gel using a rheometer to determine its elastic and viscous moduli.

Logical Relationship: Poly(FLP) Gel Formation

PolyFLP_Gel_Formation A Fluorinated Borinate Ester Copolymer C Polymeric FLP (Sterically Hindered) A->C Mixing B Lewis Basic Copolymer B->C E Responsive Poly(FLP) Gel C->E Activation D Small Molecule Trigger (e.g., DEAD) D->E

Caption: Logical workflow for the formation of a responsive poly(FLP) gel.

Organic Semiconductors for Electronics

The incorporation of fluorine atoms into arylboronic acids is a well-established strategy for tuning the electronic properties of organic semiconductors.[2] Fluorination can lower both the HOMO and LUMO energy levels, enhance charge mobility, and improve the thermal stability of the resulting materials, which is critical for the performance and longevity of organic electronic devices such as OLEDs and organic solar cells.[2]

Application Note:

3,4,5-Trifluorophenylboronic acid is a versatile building block for the synthesis of advanced organic semiconductors.[2] It can be readily incorporated into conjugated polymer backbones via Suzuki-Miyaura cross-coupling reactions. The resulting fluorinated polymers often exhibit improved performance in organic electronic devices due to the favorable electronic and physical properties imparted by the trifluorophenyl group.

Experimental Protocol: Synthesis of a Fluorinated Conjugated Polymer via Suzuki-Miyaura Coupling

Materials:

  • 3,4,5-Trifluorophenylboronic acid

  • A dibromo-functionalized aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous K₂CO₃ solution)

  • Toluene and water as solvents

  • Phase transfer catalyst (e.g., Aliquat 336)

Procedure:

  • Set up a Schlenk flask equipped with a condenser and a magnetic stirrer.

  • Add 3,4,5-trifluorophenylboronic acid, the dibromo-aromatic comonomer, and the palladium catalyst to the flask.

  • Purge the flask with an inert gas (e.g., argon) for 15-20 minutes.

  • Add degassed toluene, the aqueous K₂CO₃ solution, and the phase transfer catalyst.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by GPC to track the increase in polymer molecular weight.

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Dry the fluorinated conjugated polymer under vacuum.

  • Characterize the polymer's optical and electronic properties using UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

Experimental Workflow: Polymer Synthesis and Characterization

Polymer_Workflow start Start reactants Mix Reactants: - 3,4,5-Trifluorophenylboronic acid - Dibromo-comonomer - Catalyst, Base start->reactants reaction Suzuki-Miyaura Coupling Reaction (Reflux, 24-48h) reactants->reaction precipitation Precipitation in Methanol reaction->precipitation purification Filtration and Washing precipitation->purification drying Vacuum Drying purification->drying characterization Characterization: - UV-Vis - Fluorescence - Cyclic Voltammetry drying->characterization end End characterization->end

Caption: Workflow for the synthesis and characterization of a fluorinated polymer.

Fluorescent Sensors for Anion and Saccharide Detection

The Lewis acidic nature of the boron center in boronic esters makes them excellent receptors for diols (like saccharides) and anions (like fluoride).[3][4] Fluorination of the aryl ring attached to the boron atom enhances this Lewis acidity, leading to stronger binding and improved sensitivity in sensing applications.[5]

Application Note:

Fluorinated boronic acid-appended fluorescent dyes can act as highly sensitive and selective sensors. For example, a pyreneboronic acid can be used in an ensemble with catechol to detect fluoride ions in aqueous solutions.[6] The binding of fluoride to the boronic acid triggers aggregation, leading to a change in the fluorescence signal (e.g., excimer emission), which can be quantified.[6] Similarly, these sensors can be designed to detect saccharides, where the binding of the diol moiety of the sugar to the boronic acid modulates the fluorescence output.

Quantitative Data: Fluoride Sensing with Pyreneboronic Acid-Catechol Ensemble

ParameterValueReference
AnalyteFluoride Ion (F⁻)[6]
Sensing MediumAcidic Aqueous Solution[6]
Detection Limitppm levels[6]
Apparent Binding Constant> 10³ M⁻¹[6]

Experimental Protocol: Fluoride Sensing using a Fluorescent Boronic Acid Sensor

Materials:

  • Fluorinated boronic acid-appended fluorophore (e.g., pyreneboronic acid)

  • Catechol

  • Buffer solution (e.g., acidic aqueous buffer)

  • Standard solutions of fluoride ions of known concentrations

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorinated boronic acid-appended fluorophore and catechol in the chosen buffer.

  • Prepare a series of standard fluoride solutions with varying concentrations in the same buffer.

  • In a series of cuvettes, mix the sensor stock solution with the standard fluoride solutions to achieve a range of final fluoride concentrations.

  • Allow the solutions to equilibrate for a specified time.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, exciting at the appropriate wavelength for the fluorophore.

  • Record the fluorescence intensity at the emission maximum (or the ratio of two emission bands, e.g., monomer to excimer).

  • Plot the change in fluorescence intensity as a function of fluoride concentration to generate a calibration curve.

  • Use the calibration curve to determine the concentration of fluoride in an unknown sample.

Signaling Pathway: Fluoride Detection

Fluoride_Sensing Sensor Fluorinated Boronic Ester Sensor (Monomeric Emission) Complex Sensor-Fluoride Complex Sensor->Complex Fluoride Fluoride Ion (F⁻) Fluoride->Complex Binding Aggregate Aggregated Complex (Excimer Emission) Complex->Aggregate Aggregation Signal Change in Fluorescence Signal Aggregate->Signal

Caption: Signaling pathway for the detection of fluoride ions.

Self-Healing Materials and Adhesives

The dynamic and reversible nature of boronic ester bonds makes them ideal for creating self-healing materials and recyclable adhesives.[7] The introduction of fluorine can be used to tune the stability and dynamicity of these bonds, potentially enhancing the performance of the resulting materials.

Application Note:

By incorporating dynamic boronic ester crosslinks into a polymer network, materials can be fabricated that exhibit self-healing properties at room temperature.[7] These materials can repair damage by the reformation of the boronic ester bonds across the damaged interface. Furthermore, by carefully designing the boronic ester moiety, for example, by introducing intramolecular B-N coordination, strong and recyclable adhesives can be developed that exhibit excellent adhesion strength even under harsh conditions, such as underwater.[7]

Quantitative Data: Performance of a Boronic Ester-Based Adhesive

PropertyValueReference
Maximum Adhesion Strength4.21 MPa[7]

Experimental Protocol: Preparation and Testing of a Self-Healing Boronic Ester Elastomer

Materials:

  • A polymer backbone with functional groups for crosslinking (e.g., hydroxyl groups)

  • A difunctional boronic acid or a molecule containing two boronic ester groups

  • Solvent for polymerization/crosslinking (e.g., THF, DMF)

Procedure:

  • Synthesis of the Elastomer:

    • Dissolve the polymer backbone in the chosen solvent.

    • Add the boronic acid or boronic ester crosslinker to the polymer solution.

    • Heat the mixture if necessary to facilitate the formation of the boronic ester crosslinks.

    • Cast the resulting solution into a mold and allow the solvent to evaporate slowly to form the elastomer film.

    • Dry the film under vacuum.

  • Self-Healing Test:

    • Cut the elastomer film into two separate pieces with a sharp blade.

    • Bring the two pieces back into contact along the cut surfaces.

    • Apply gentle pressure and allow the sample to rest at room temperature for a specified period (e.g., 24 hours).

    • Quantitatively assess the healing efficiency by performing a tensile test on the healed sample and comparing its mechanical properties (e.g., tensile strength, elongation at break) to those of the original, uncut material.

Logical Relationship: Self-Healing Mechanism

Self_Healing Intact Intact Material (Crosslinked Polymer Network) Damage Damage (Bond Scission) Intact->Damage Heal Healing (Room Temperature) Damage->Heal Contact Reformed Reformed Material (Dynamic Bond Re-formation) Heal->Reformed Reformed->Intact Restored Functionality

Caption: Mechanism of self-healing in a boronic ester-based material.

References

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling with Solid Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate.[1][2] While boronic acids are commonly used, their stability can be a concern, with susceptibility to decomposition pathways like protodeboronation and oxidation.[3][4] Boronate esters, particularly solid and crystalline variants like pinacol esters, offer enhanced stability, making them easier to handle, purify, and store for extended periods.[4][5] This application note provides a detailed protocol for setting up a Suzuki-Miyaura reaction using a solid boronic ester, a common scenario in the synthesis of complex molecules for pharmaceutical and materials science applications.

Key Components of the Reaction

A successful Suzuki-Miyaura coupling reaction involves several key components:

  • Organoboron Reagent: In this protocol, a solid boronic ester (e.g., a pinacol ester) is used as the nucleophilic partner. These are generally more stable than their corresponding boronic acids.[4][6]

  • Organohalide or Pseudohalide: This serves as the electrophilic partner. The reactivity order is typically I > Br > OTf >> Cl.[3]

  • Palladium Catalyst: A source of palladium(0) is required for the catalytic cycle. This can be a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or Pd(dppf)Cl₂, which is reduced in situ.[5][7]

  • Ligand: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and influence its reactivity. The choice of ligand is critical, especially for challenging substrates.[3][5]

  • Base: A base is essential for the activation of the boronic ester and to facilitate the transmetalation step.[2][6] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[5][6]

  • Solvent: The solvent system must solubilize the reagents and facilitate the reaction. Mixtures of aprotic solvents like dioxane, THF, or DMF with water are common.[3][6]

Experimental Protocol: Suzuki-Miyaura Coupling with a Solid Boronic Ester

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a solid arylboronic pinacol ester.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • Solid arylboronic pinacol ester (1.1–1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.025–0.05 equiv)[7][8]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[5][8]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or similar ratio)[3][7]

  • Round-bottom flask or pressure vessel

  • Magnetic stir bar

  • Septum

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the solid boronic pinacol ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).[7]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and phosphine ligands.[3]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.[3]

  • Degassing: Sparge the resulting mixture with the inert gas for an additional 10-15 minutes to ensure the removal of dissolved oxygen.[7]

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.[7]

  • Reaction Execution: Securely seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5][7]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a Suzuki-Miyaura reaction with a solid boronic ester. These values can be used as a starting point for reaction optimization.

ParameterTypical RangeNotes
Boronic Ester (equiv) 1.1 - 1.5An excess is often used to ensure complete consumption of the limiting reagent.[7]
Base (equiv) 2.0 - 3.0The choice and amount of base can significantly impact the reaction.[7][8]
Palladium Catalyst (mol %) 1 - 5Higher loadings may be needed for less reactive substrates.
Ligand to Palladium Ratio 1:1 - 4:1For catalysts where the ligand is not pre-complexed.[3]
Concentration (M) 0.1 - 0.5Relative to the limiting reagent.[5]
Temperature (°C) 80 - 110Higher temperatures may be required for sterically hindered substrates.[5]
Reaction Time (h) 1 - 24Dependent on substrate reactivity and reaction conditions.
Typical Yield (%) 70 - 95Highly variable depending on the specific substrates and conditions.[9][10]

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Solid Reagents (Aryl Halide, Boronic Ester, Base) inert 2. Establish Inert Atmosphere (Purge with Ar or N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent degas 4. Degas Mixture solvent->degas catalyst 5. Add Palladium Catalyst degas->catalyst react 6. Heat and Stir catalyst->react monitor 7. Monitor Reaction Progress (TLC, LC-MS, GC-MS) react->monitor workup 8. Aqueous Workup monitor->workup purify 9. Purify Product (Column Chromatography) workup->purify

Experimental Workflow Diagram

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 R1-Pd(II)L2-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R1-Pd(II)L2-R2 transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 r1r2 R1-R2 reductive_elimination->r1r2 r1x R1-X r1x->oxidative_addition r2by2 R2-B(OR)2 r2by2->transmetalation base Base base->transmetalation

Catalytic Cycle Diagram

Troubleshooting Common Issues

  • Low or No Yield: Check the activity of the catalyst, ensure an oxygen-free environment, and verify the purity of reagents and solvents.[3][5]

  • Homocoupling: This side reaction, the dimerization of the boronic ester, is often caused by the presence of oxygen. Rigorous degassing is essential to minimize this.[5]

  • Protodeboronation: The replacement of the boronic ester group with a hydrogen atom can be a significant side reaction, especially with electron-deficient boronic esters. Using anhydrous conditions and milder bases can help mitigate this issue.[3]

  • Sterically Hindered Substrates: For challenging couplings involving sterically hindered reactants, more forcing conditions such as higher temperatures, stronger bases (e.g., K₃PO₄), and specialized bulky, electron-rich ligands (e.g., XPhos, SPhos) may be necessary.[5]

By following this detailed protocol and considering the key parameters and potential pitfalls, researchers can effectively utilize solid boronic esters in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki reactions with 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Reactions with 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki-Miyaura coupling reactions involving the sterically hindered reagent, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may face, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction resulting in a consistently low yield?

Answer: Low yields with this substrate are common and often stem from its specific structural features: the ortho-fluoro substituent and the bulky neopentyl glycol (5,5-dimethyl-1,3,2-dioxaborinane) protecting group. These create significant steric hindrance, which can impede key steps in the catalytic cycle.

Primary factors to investigate include:

  • Inefficient Catalyst System: The combination of steric hindrance from both the 2-fluoro group and the bulky boronate ester makes the transmetalation step particularly challenging. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1][2]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronate ester and maintaining catalyst activity, but an incorrect choice can lead to side reactions or poor solubility.[3]

  • Catalyst Deactivation: The reaction may be sensitive to oxygen, leading to catalyst decomposition and the formation of homocoupled byproducts.[3][4]

  • Side Reactions: Protodeboronation (loss of the boron group) and homocoupling of the boronic ester or the aryl halide partner can significantly consume starting materials and lower the yield of the desired product.[2][4]

Question 2: How does the steric hindrance from the 2-fluoro group and neopentyl ester affect the reaction?

Answer: Steric hindrance is a major challenge with this substrate. Studies on sterically congested boronic esters, such as pinacol and neopentyl glycol esters, show they can exhibit slower reaction rates compared to less hindered analogs or the corresponding boronic acids.[5] The bulky groups can hinder the approach of the boronate to the palladium center, slowing down the crucial transmetalation step.[5] To overcome this, highly active catalyst systems with bulky, electron-rich ligands are required to facilitate the reaction.[6][7][8][9]

Question 3: What are the most common side reactions, and how can they be minimized?

Answer: Two primary side reactions reduce yield:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. It is often promoted by excess water, high temperatures, or certain bases. Using the more stable boronate ester instead of the boronic acid helps, but it can still occur.

    • Solution: Use anhydrous solvents, carefully dried reagents, and consider using a base like potassium fluoride (KF) which can activate the boronate without promoting significant hydrolysis.[3][10]

  • Homocoupling: This is the self-coupling of the boronic ester (to form 2,2'-difluorobiphenyl) or the aryl halide partner. It is often caused by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3][4] Degassing the solvent and reaction mixture thoroughly before adding the catalyst is critical. Techniques like freeze-pump-thaw cycles or bubbling inert gas through the solvent are effective.[3][11]

Question 4: How should I choose the palladium catalyst and ligand for this reaction?

Answer: For sterically demanding substrates, the choice of ligand is paramount. You need a ligand that is both bulky and electron-rich to stabilize the Pd(0) species and promote the difficult oxidative addition and transmetalation steps.

  • Recommended Ligands: Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) are highly effective for coupling sterically hindered partners.[1][2][12] N-heterocyclic carbenes (NHCs) are also excellent alternatives.[6]

  • Recommended Pre-catalysts: Using a pre-formed catalyst complex like Pd₂(dba)₃ in combination with a specific ligand, or integrated pre-catalysts like (SPhos) Pd G3 , can provide more consistent results.[13] Systems based on Pd(OAc)₂ with bulky phosphine ligands are also widely used.[13] Avoid Pd(PPh₃)₄, which is often not active enough for such challenging couplings.[2]

Question 5: What is the optimal base and solvent system?

Answer: The base activates the boronate ester, forming a more nucleophilic "ate" complex required for transmetalation.[10] The solvent must solubilize all components and be compatible with the reaction conditions.

  • Bases: A moderately strong base is often required. Potassium phosphate (K₃PO₄) is frequently a top choice for challenging Suzuki couplings.[12] Other options to screen include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[14]

  • Solvents: Aprotic polar solvents are generally preferred.

    • Dioxane or THF , often with a small amount of water, is a very common and effective solvent system.[15][16][17] The water can aid in dissolving the base and may facilitate the transmetalation step.[15]

    • Toluene is another option, particularly for higher temperature reactions.[18]

Quantitative Data Summary

Optimizing a Suzuki reaction often requires screening several parameters. The following table summarizes typical conditions and yields reported for Suzuki couplings of sterically hindered or challenging substrates, providing a starting point for optimization.

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Reported Yield (%)Reference / Notes
Pd(dppf)Cl₂Na₃PO₄Dioxane / H₂O (4:1)10072 - 74%Effective for heteroaryl boronic esters.[15][16]
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)100~80%General conditions for challenging couplings.[3]
Pd₂(dba)₃ / P(t-Bu)₃KFTHFRoom TempGood to ExcellentHighly active system for unreactive chlorides.[13]
Pd(OAc)₂ / AntPhosK₃PO₄Toluene110>90%Specifically designed for sterically demanding couplings.[7]
G-COOH-Pd-10 (Nanoparticles)K₂CO₃DMF / H₂O (95:5)110~80-95%Heterogeneous catalyst for fluorinated biphenyls.[19]

Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: All quantities should be optimized for your specific substrates.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Use anhydrous solvent. Degas the chosen solvent (e.g., dioxane/water 4:1) by bubbling argon or nitrogen through it for at least 30 minutes or by using three freeze-pump-thaw cycles.[3][11]

2. Reaction Setup:

  • To a Schlenk flask under an inert atmosphere (argon), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Seal the flask, then evacuate and backfill with argon three times.[3]

3. Reaction Execution:

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS) until the limiting starting material is consumed (typically 4-24 hours).

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting and Process Guides

The following diagrams illustrate key workflows and concepts for troubleshooting and understanding the reaction.

TroubleshootingWorkflow start Low Yield Observed check_sm Check Starting Material Consumption (TLC/LCMS) start->check_sm sm_unreacted Starting Material Unreacted check_sm->sm_unreacted High SM remaining complex_mix Complex Mixture of Products check_sm->complex_mix Low SM, multiple spots cat_issue Potential Cause: Catalyst Inactivity sm_unreacted->cat_issue Yes base_issue Potential Cause: Suboptimal Base/Solvent sm_unreacted->base_issue Yes temp_issue Potential Cause: Insufficient Temperature sm_unreacted->temp_issue Yes side_reactions Potential Cause: Side Reactions complex_mix->side_reactions sol_cat Solution: - Use bulky ligand (SPhos, XPhos) - Use active precatalyst (Pd₂(dba)₃) - Ensure inert atmosphere cat_issue->sol_cat sol_base Solution: - Screen bases (K₃PO₄, Cs₂CO₃) - Use Dioxane/H₂O or Toluene base_issue->sol_base sol_temp Solution: - Increase temperature (e.g., to 110°C) temp_issue->sol_temp homocoupling Homocoupling? side_reactions->homocoupling deboronation Protodeboronation? side_reactions->deboronation sol_homo Solution: - Thoroughly degas all reagents - Maintain strict inert atmosphere homocoupling->sol_homo sol_debo Solution: - Use anhydrous solvents - Avoid overly strong/aqueous bases deboronation->sol_debo SuzukiCycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pdII R¹-Pd(II)L₂-X (Aryl Halide Complex) ox_add->pdII trans Transmetalation pdII->trans pdII_R2 R¹-Pd(II)L₂-R² (Di-organic Complex) trans->pdII_R2 red_elim Reductive Elimination pdII_R2->red_elim red_elim->pd0 prod R¹-R² (Coupled Product) red_elim->prod sub1 R¹-X (Aryl Halide) sub1->ox_add sub2 [R²-B(OR)₂OH]⁻ (Activated Boronate) sub2->trans  Slow step due to steric hindrance  (2-F and neopentyl group)

References

Technical Support Center: Optimization of Reaction Conditions for ortho-Fluorophenyl Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of ortho-fluorophenyl Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my ortho-fluorophenyl Suzuki coupling reaction failing or giving low yields?

A1: Low yields in ortho-fluorophenyl Suzuki couplings can be attributed to several factors. Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient for sterically hindered and electron-deficient ortho-fluorophenyl substrates. More electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often required to facilitate the oxidative addition and reductive elimination steps.[1]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by exposure to oxygen or impurities in the reagents and solvents.[2]

  • Boronic Acid Instability: Ortho-fluorophenylboronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Using fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may not be optimized for your specific substrates.[2]

Q2: What are common side products in ortho-fluorophenyl Suzuki coupling and how can I minimize them?

A2: Common side products include:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together, often promoted by the presence of oxygen. To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[2][3]

  • Protodeboronation: The boronic acid is replaced by a proton, often from the solvent. Using fresh, high-purity boronic acid or its corresponding boronate ester can reduce this side reaction.[2] An excess of water in the solvent mixture can also lead to protodeboronation.[4]

  • Dehalogenation of the Aryl Halide: The starting aryl halide is reduced, and the halogen is replaced by a hydrogen. This can sometimes be minimized by adjusting the catalyst and ligand system.[2]

Q3: How does the ortho-fluoro substituent affect the Suzuki coupling reaction?

A3: The electron-withdrawing nature of the fluorine atom at the ortho position can have a dual effect. It can facilitate the oxidative addition step of the catalytic cycle by making the aryl halide more electrophilic.[2] However, the steric bulk of the ortho-fluoro group can hinder the approach of the catalyst, potentially slowing down the reaction. Careful selection of a sterically appropriate yet electron-rich ligand is crucial to overcome this hindrance.

Q4: What is the role of the base in the Suzuki coupling reaction?

A4: The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic borate anion (R-B(OH)₃⁻). This borate anion then readily transfers its organic group to the palladium catalyst during the transmetalation step.[4] The choice of base can significantly impact reaction rates and yields.

Q5: Can the solvent choice influence the outcome of the reaction?

A5: Yes, the solvent plays a critical role. It must solubilize the reactants, catalyst, and base.[4] The polarity of the solvent can also influence the reaction mechanism and selectivity.[4][5] Common solvents include ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[4] Often, a mixture of an organic solvent and water is used to aid in dissolving the inorganic base.[4]

Troubleshooting Guide

Issue: Low to No Product Yield

A systematic approach is essential when troubleshooting a low-yield ortho-fluorophenyl Suzuki coupling reaction. After verifying the integrity of your starting materials and catalyst, a methodical optimization of reaction parameters is necessary.

Troubleshooting_Workflow start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid/Ester? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->reagent_check catalyst_ligand 2. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). reagent_check->catalyst_ligand If reagents are fine base_solvent 3. Base & Solvent Optimization - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Vary solvent system (e.g., Dioxane/H₂O, Toluene, DMF). catalyst_ligand->base_solvent If yield is still low temperature 4. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80-110 °C). - Monitor reaction over a longer period (e.g., 2-24 hours). base_solvent->temperature If further optimization is needed success Optimal Conditions Identified temperature->success

Data Presentation: Reaction Parameter Optimization

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura couplings, providing a valuable starting point for optimization.

Table 1: Effect of Various Bases on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF/H₂O (1:1)703>95
2Na₂CO₃Toluene/H₂O (2:1)10012~85
3K₃PO₄Dioxane11012High
4Cs₂CO₃TolueneReflux12High
5KHCO₃Ethanol/H₂O (1:1)60-81

Note: Yields are representative and can vary based on specific substrates. Data compiled from multiple sources.[6][7]

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Dioxane/H₂O (4:1)K₃PO₄11012-24High
2TolueneCs₂CO₃Reflux12High
3DMF/H₂O (95:5)K₂CO₃1103-48High
4THFK₃PO₄8012Variable
5Acetonitrile (MeCN)K₂CO₃801-2Variable

Note: Yields are representative and can vary based on specific substrates. Data compiled from multiple sources.[4][5][8][9]

Experimental Protocols

General Protocol for ortho-Fluorophenyl Suzuki Coupling

This is a representative procedure and may require optimization for specific substrates.

Materials:

  • ortho-Fluorophenyl halide (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (1.2-2.0 equiv relative to Pd)

  • Base (e.g., K₃PO₄, K₂CO₃) (2–3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add the ortho-fluorophenyl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.[10]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.[10]

  • Heating: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 hours).[10] Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.[11]

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

// Invisible nodes for labels node [style=invis, width=0, height=0, label=""]; l1; l2; l3;

pd0 -> oxidative_addition; oxidative_addition -> pd2_complex [label="R¹-X"]; pd2_complex -> transmetalation; transmetalation -> pd2_diaryl [label="R²B(OH)₂\n+ Base"]; pd2_diaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } केंद The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key steps in the Suzuki coupling: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]

References

How to prevent protodeboronation of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the dioxaborinane is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-fluoro-2-methoxybenzene as a byproduct. This is particularly problematic for electron-deficient arylboronic esters like this compound due to the electron-withdrawing nature of the fluorine atom, which makes the boronic ester more susceptible to this decomposition pathway.[1] This side reaction consumes the starting material, reduces the yield of the desired cross-coupling product, and introduces impurities that can complicate purification.[1]

Q2: What are the primary factors that promote the protodeboronation of my boronic ester?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Strong Bases): The reaction is often fastest at high pH. Base-catalyzed protodeboronation proceeds through the formation of a more reactive arylboronate anion.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[2]

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic ester has more time to decompose via protodeboronation.

Q3: Is the neopentyl glycol ester (5,5-dimethyl-1,3,2-dioxaborinane) sufficiently stable, or should I consider other derivatives?

A3: While neopentyl glycol boronic esters are generally more stable than the corresponding boronic acids, their stability is not guaranteed under all conditions.[1][3] For particularly sensitive substrates or challenging coupling reactions, more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates or aryltrifluoroborates are recommended.[4][5][6] These derivatives offer a "slow-release" of the active boronic acid, which keeps its concentration low throughout the reaction and minimizes decomposition.[4][7][8]

Q4: How can I assess the purity of my this compound and check for degradation?

A4: The most reliable method to check the purity of your boronic ester is through Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of signals corresponding to 1-fluoro-2-methoxybenzene would indicate that protodeboronation has occurred. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of 1-fluoro-2-methoxybenzene. High rate of protodeboronation.1. Optimize the base: Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[1] 2. Lower the reaction temperature: If feasible for the desired reaction, reducing the temperature can significantly decrease the rate of protodeboronation.[2] 3. Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water, which is a key reagent for protodeboronation.[9] 4. Employ a "slow-release" strategy: Convert the neopentyl glycol boronic ester to a more stable MIDA boronate.[4][5]
Reaction is sluggish, leading to extended reaction times and increased byproduct formation. Inefficient catalyst system.1. Screen palladium catalysts and ligands: Use a highly active catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand like XPhos) to accelerate the desired cross-coupling reaction, making it outcompete protodeboronation.[10][11] 2. Increase catalyst loading: A modest increase in catalyst loading may improve the reaction rate.[3]
Inconsistent results between batches. Degradation of the boronic ester during storage or handling.1. Verify purity before use: Always check the purity of the boronic ester by NMR before setting up a reaction. 2. Proper storage: Store the compound under an inert atmosphere at low temperature.

Troubleshooting Workflow

G Troubleshooting Workflow for Protodeboronation cluster_0 Troubleshooting Workflow for Protodeboronation start Low Yield & High Protodeboronation Observed action1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->action1 action2 Lower Reaction Temperature start->action2 action3 Use Anhydrous Solvents start->action3 action4 Switch to MIDA Boronate start->action4 check Problem Solved? action1->check action2->check action3->check action4->check end_yes Reaction Optimized check->end_yes Yes end_no Consult Further Literature or Technical Support check->end_no No

Caption: A flowchart to guide the troubleshooting process for minimizing protodeboronation.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the extent of protodeboronation, based on studies of structurally similar electron-deficient arylboronic acids and esters.

Table 1: Effect of Base on Protodeboronation

BaseRelative Rate of ProtodeboronationComments
NaOH, KOHHighStrong bases significantly accelerate protodeboronation.
K₂CO₃, Cs₂CO₃ModerateCarbonate bases are generally milder and a better choice.[1]
K₃PO₄LowOften the base of choice for minimizing protodeboronation with sensitive substrates.[2]
Organic Bases (e.g., Et₃N)VariableCan be effective, but substrate-dependent.

Table 2: Stability of Different Boron Reagents

Boron ReagentRelative Stability to ProtodeboronationKey Characteristics
Boronic AcidLowHighly susceptible to protodeboronation, especially electron-deficient variants.
Pinacol/Neopentyl Glycol EsterModerateOffers improved stability over the free boronic acid.[1][3]
Aryltrifluoroborate SaltHighCrystalline, stable solids that slowly release the boronic acid.[7]
MIDA BoronateVery HighExceptionally stable, air-stable solids that provide a tunable slow release of the boronic acid.[4][5][6]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a mild, anhydrous base such as finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%) under an inert atmosphere.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Preparation and Use of 2-(2-Fluorophenyl)-MIDA boronate

For particularly challenging substrates, converting the neopentyl glycol ester to the MIDA boronate is highly recommended.

  • Hydrolysis of the Neopentyl Glycol Ester:

    • Dissolve this compound in a suitable organic solvent (e.g., diethyl ether).

    • Extract with a mild aqueous base (e.g., NaHCO₃ solution) to hydrolyze the ester to the boronic acid.

    • Acidify the aqueous layer and extract the boronic acid into an organic solvent. Dry and concentrate to obtain the crude 2-fluorophenylboronic acid.

  • Formation of the MIDA Boronate:

    • In a round-bottom flask, dissolve the crude 2-fluorophenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

    • Heat the mixture with a Dean-Stark trap to remove water.

    • After cooling, the MIDA boronate can often be isolated by filtration or precipitation and used in the subsequent Suzuki-Miyaura coupling as described in Protocol 1, typically with a base like K₃PO₄.

Experimental Workflow

G General Workflow for Suzuki-Miyaura Coupling cluster_0 General Workflow for Suzuki-Miyaura Coupling prep Reagent Preparation: Aryl Halide, Boronic Ester, Base catalyst Catalyst & Ligand Addition (under inert atmosphere) prep->catalyst solvent Anhydrous Solvent Addition catalyst->solvent reaction Reaction at Optimized Temperature solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for performing a Suzuki-Miyaura coupling reaction while minimizing protodeboronation.

Signaling Pathways and Logical Relationships

Protodeboronation Pathways

G Protodeboronation Pathways of Aryl Boronic Esters cluster_0 Protodeboronation Pathways of Aryl Boronic Esters ArB_OR2 ArB(OR)₂ (Boronic Ester) ArB_OH2 ArB(OH)₂ (Boronic Acid) ArB_OR2->ArB_OH2 Hydrolysis (H₂O, Base) ArH Ar-H (Protodeboronated Product) ArB_OR2->ArH Direct Protodeboronation (less common for esters) ArB_OH3_minus [ArB(OH)₃]⁻ (Boronate Anion) ArB_OH2->ArB_OH3_minus Base ArB_OH3_minus->ArH Protonolysis (H₂O)

Caption: A diagram illustrating the primary pathways leading to protodeboronation of aryl boronic esters.

References

Purification methods for products from Suzuki reactions involving neopentyl esters

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Suzuki Reaction Products

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the purification of products from Suzuki-Miyaura cross-coupling reactions, with a special focus on reactions involving neopentyl boronic esters.

Troubleshooting Guide

Issue 1: Presence of Boron-Containing Impurities After Work-up

Q1: My crude NMR shows significant signals corresponding to boronic acid or boronate ester starting material. How can I remove these?

A1: Boronic acid and its esters are acidic and can often be removed with a basic aqueous wash. During the reaction work-up, washing the organic layer with an aqueous solution of a base like sodium hydroxide (1-2 M NaOH) or potassium carbonate (K₂CO₃) will convert the boronic species into their corresponding water-soluble boronate salts.[1][2] These salts will then partition into the aqueous layer, effectively removing them from your organic phase.[1][2]

Detailed Protocol: Basic Aqueous Wash

  • Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer 1-2 times with a 1M NaOH or saturated K₂CO₃ solution.

  • Follow with a wash using deionized water and then a brine solution to remove residual base and water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

Issue 2: Difficulty Separating Homocoupled Byproduct

Q2: My desired product and a major byproduct, likely the homocoupled dimer of my neopentyl boronic ester, have very similar Rf values on TLC. How can I separate them?

A2: Separating compounds with similar polarities is a common challenge in Suzuki reactions, especially with non-polar fragments like neopentyl esters which lead to products and byproducts with close retention factors.[1] The key is to optimize your column chromatography conditions.

  • Use a Shallow Solvent Gradient: Instead of a steep or isocratic elution, a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% increments) can improve separation.[1]

  • Test Different Solvent Systems: Do not rely solely on hexane/ethyl acetate. Explore different solvent systems with varying selectivities.[1][3] For non-polar compounds, systems like toluene/acetone or dichloromethane/hexane can offer different interactions with the silica gel.

  • Lower the Rf: Aim for a lower Rf value (e.g., 0.1-0.2) for your target compound during method development on TLC. This increases the interaction time with the stationary phase, providing better resolution during the column run.[3]

  • Consider Recrystallization: If your product is a solid, recrystallization can be a highly effective technique to isolate it from the homocoupling impurity, which may have different solubility properties.[1]

Issue 3: Persistent Neopentyl Alcohol Impurity

Q3: I see a characteristic singlet in my ¹H NMR that I suspect is neopentyl alcohol from the hydrolysis of my boronate ester. How can I remove it?

A3: Neopentyl alcohol is a volatile solid with slight water solubility.[4][5][6][7] Its removal can be addressed by physical and chemical methods.

  • Aqueous Washes: Since neopentyl alcohol has some water solubility (~3.5 g/100 mL), extensive washing of the organic layer with water during the work-up can help reduce its concentration.[5][6][7]

  • High Vacuum: Neopentyl alcohol is volatile (BP 113-114 °C).[4][5] Applying a high vacuum for an extended period, sometimes with gentle heating, can remove residual amounts from your final product, provided your desired product is not also volatile.

  • Chromatography: While it can be eluted with the product, careful column chromatography should be able to separate the more polar alcohol from the typically less polar coupled product.

Issue 4: Removing Residual Palladium Catalyst

Q4: My purified product is off-color (grey, black), suggesting residual palladium. How do I remove trace palladium?

A4: For many applications, especially in drug development, removing palladium to ppm levels is critical.[1]

  • Filtration: After the reaction, diluting the mixture with a solvent and filtering it through a pad of Celite® or silica gel can remove heterogeneous or precipitated palladium ("palladium black").[1][8]

  • Metal Scavengers: For homogeneous catalysts, specialized metal scavengers are highly effective. These are typically functionalized silica gels or polymers with thiol or amine groups that chelate the palladium, allowing it to be removed by simple filtration.[1]

Frequently Asked Questions (FAQs)

Q5: What are the most common byproducts in a Suzuki reaction involving a neopentyl boronic ester?

A5: The most common byproducts include:

  • Homocoupling Product: Dimerization of the neopentyl boronic ester to form a biaryl species. This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used.[1][9][10]

  • Protodeborylation Product: The neopentyl boronic ester is hydrolyzed back to the corresponding arene. This is more common with heteroaryl boronic acids.[11]

  • Neopentyl Alcohol: Formed from the hydrolysis of the ester portion of the boronic ester during the reaction or work-up.[4][5]

  • Dehalogenated Starting Material: The aryl halide starting material is reduced to the corresponding arene.[10]

Q6: Why is it often recommended to use an excess of the boronic acid reagent?

A6: Using a slight excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents) helps to ensure the complete consumption of the often more valuable or difficult-to-remove aryl halide starting material.[2] The excess boronic acid and its byproducts can typically be removed with a simple basic wash, as described in Q1.[1][2]

Q7: Can I use water as a solvent in my Suzuki reaction?

A7: Yes, water is often used as a co-solvent with organic solvents like dioxane, THF, or toluene.[11] Water helps to dissolve the inorganic base (e.g., K₂CO₃) and can facilitate the transmetalation step of the catalytic cycle.[11][12]

Data Presentation

Table 1: Properties of Common Impurities

ImpurityChemical NameFormulaM.W. ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Neopentyl Alcohol2,2-Dimethyl-1-propanolC₅H₁₂O88.15113-11452-56Slightly soluble in water; miscible with alcohol, ether.[4][5][7]
Pinacol2,3-Dimethyl-2,3-butanediolC₆H₁₄O₂118.17171-17240-43Soluble in hot water, alcohol.
Boric AcidBoric AcidH₃BO₃61.83300170.9Soluble in water, alcohol.

Table 2: Suggested Chromatography Systems for Non-Polar Products

Stationary PhaseMobile Phase SystemGradient TypeTarget Rf on TLCNotes
Silica GelHexane / Ethyl AcetateShallow, linear0.1 - 0.25Standard choice, good for moderate polarity differences.
Silica GelToluene / AcetoneShallow, linear0.1 - 0.25Offers different selectivity compared to acetate esters.[3]
Silica GelDichloromethane / HexaneShallow, linear0.1 - 0.25Good for separating very non-polar compounds.
Reversed-Phase C18Acetonitrile / WaterIsocratic or GradientN/AUseful if impurities are significantly more or less polar than the product.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Suzuki Reaction Mixture Workup 1. Dilute with Organic Solvent 2. Wash with 1M NaOH (aq) 3. Wash with Brine Reaction->Workup Quench Reaction Separate Separate Layers Workup->Separate Dry Dry Organic Layer (Na₂SO₄) Separate->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crude Product Recrystallize Recrystallization (if solid) Concentrate->Recrystallize Crude Solid Final_Product Pure Product Chromatography->Final_Product Recrystallize->Final_Product

Caption: General workflow for the purification of Suzuki reaction products.

Troubleshooting_Logic Start Analyze Crude Product (TLC, NMR) Check_Boron Boronic Impurities Present? Start->Check_Boron Check_Homocoupling Homocoupling Impurity Present? Check_Boron->Check_Homocoupling No Action_Wash Perform Basic Wash (e.g., 1M NaOH) Check_Boron->Action_Wash Yes Check_Pd Product Discolored (Pd residue)? Check_Homocoupling->Check_Pd No Action_Column Optimize Column Chromatography (Shallow Gradient) Check_Homocoupling->Action_Column Yes End Pure Product Check_Pd->End No Action_Scavenger Filter through Celite® or use Metal Scavenger Check_Pd->Action_Scavenger Yes Action_Wash->Check_Homocoupling Action_Column->Check_Pd Action_Scavenger->End

Caption: Decision tree for troubleshooting common Suzuki purification issues.

References

Technical Support Center: Overcoming Catalyst Deactivation in Fluorinated Substrate Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges of catalyst deactivation in cross-coupling reactions involving fluorinated substrates.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving fluorinated substrates particularly challenging?

A1: Fluorinated substrates introduce several complexities. The strong carbon-fluorine (C-F) bond can be difficult to activate.[1][2] Furthermore, the high electronegativity of fluorine atoms alters the electronic properties of the substrate, which can slow down key steps in the catalytic cycle, such as oxidative addition or transmetalation.[3][4] Additionally, fluoride ions, either from the substrate or generated during the reaction, can interact with the catalyst and cause deactivation.[3]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Fluoride-Induced Deactivation: Fluoride ions can coordinate to the palladium center, forming inactive palladium-fluoride species or altering the catalyst's electronic properties, which can hinder crucial steps like reductive elimination.[3][5][6]

  • Catalyst Poisoning by Substrate: The Lewis basic nitrogen atom in substrates like fluorinated pyridines can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[7]

  • Palladium Black Formation: The active catalyst species can agglomerate into inactive bulk palladium metal, often observed as a black precipitate.[3] This can be caused by high temperatures, high catalyst loading, or inadequate ligand stabilization.[3]

  • Ligand Degradation or Modification: The phosphine ligands themselves can undergo reactions with the substrate, leading to the in-situ formation of new, potentially less effective ligands.[8]

Q3: How can I tell if my catalyst is deactivating during the reaction?

A3: The most common indicator is a stalled reaction, where you observe incomplete conversion of your starting material even after extended reaction times. A kinetic analysis showing an initial reaction rate followed by a plateau before full conversion is a strong sign of deactivation.[7] Other signs include low or no product yield and the formation of side products, such as from protodeboronation or hydrodehalogenation.[3][4][9]

Q4: Can the choice of halide (F, Cl, Br, I) on the substrate affect catalyst deactivation?

A4: Yes, the choice of halide is critical. While this guide focuses on challenges with fluorinated compounds, it's important to note that the reactivity order for oxidative addition is generally I > OTf > Br > Cl >> F.[10] Using a more reactive leaving group like bromide or iodide can sometimes be a solution if C-F activation is the primary issue.[11] However, even when coupling aryl bromides or chlorides, the presence of fluorine atoms elsewhere on the molecule can still lead to the deactivation issues discussed.

Troubleshooting Guide for Catalyst Deactivation

This guide addresses specific issues you may encounter during your experiments.

Symptom Possible Cause Suggested Solution & Rationale
Low or No Product Yield 1. Fluoride-Induced Catalyst Inhibition Solution: Screen different ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can protect the metal center and promote the desired reaction pathway.[1][12] Consider additives that can scavenge fluoride ions.
2. Palladium Black Formation (Agglomeration) Solution: Reduce the reaction temperature in 10°C increments. Lower the catalyst loading. Use more robust ligands designed to stabilize palladium nanoparticles and prevent aggregation.[3]
3. Inefficient Oxidative Addition Solution: Switch to a more active pre-catalyst (e.g., a G3 or G4 palladacycle) that readily forms the active Pd(0) species.[3][12] If using an aryl chloride, consider switching to the corresponding bromide or iodide.[11] Increase the reaction temperature cautiously.[7]
4. Protodeboronation of Boronic Acid (Suzuki Coupling) Solution: Ensure strictly anhydrous conditions by using dry, degassed solvents and reagents.[4] Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[3]
Reaction Stalls Before Completion 1. Catalyst Poisoning by Heteroatoms (e.g., Pyridine) Solution: Select ligands specifically designed to mitigate coordination from the substrate, such as bulky Buchwald-type ligands.[7] A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[7]
2. In-situ Ligand Modification/Degradation Solution: Use pre-formed, air-stable pre-catalysts to ensure the generation of the correct active species.[8] Screen different classes of ligands, as some may be more robust under your specific reaction conditions.
Significant Side Product Formation 1. Hydrodehalogenation Solution: The presence of water can be a hydrogen source for this side reaction.[9] Ensure all components of the reaction are anhydrous. The choice of phosphine ligand can also influence the product distribution between coupling and hydrodehalogenation.[9]
2. Homocoupling of Boronic Acid Solution: Thoroughly degas the reaction mixture to remove all traces of oxygen, which promotes homocoupling.[7][12] Using a well-defined Pd(0) pre-catalyst can minimize side reactions that occur during the in-situ reduction of Pd(II) sources.[7]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a Fluorinated Aryl Bromide

This protocol provides a starting point for optimization. The choice of ligand, base, and solvent is critical and may require screening.

1. Reagent Preparation:

  • Fluorinated Aryl Bromide: 1.0 equivalent

  • Boronic Acid or Ester: 1.2 - 1.5 equivalents

  • Palladium Pre-catalyst (e.g., XPhos Pd G3): 1 - 2 mol%

  • Ligand (if not part of the pre-catalyst, e.g., XPhos): 2 - 4 mol%

  • Base (e.g., K₃PO₄ or Cs₂CO₃): 2.0 - 3.0 equivalents (Ensure the base is finely ground and anhydrous)

  • Solvent (e.g., Dioxane/H₂O 10:1 or Toluene): To achieve a final concentration of 0.1 - 0.2 M with respect to the limiting reagent.

2. Reaction Setup (Under Inert Atmosphere):

  • To a dry reaction vessel equipped with a magnetic stir bar, add the fluorinated aryl bromide, boronic acid, base, palladium pre-catalyst, and ligand (if separate).

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[4]

  • Using a syringe, add the degassed solvent(s). Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by three freeze-pump-thaw cycles.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).[12]

3. Reaction Monitoring and Workup:

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed or the reaction stalls.[4]

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

Catalytic Cycle and Deactivation Pathways

General Catalytic Cycle and Deactivation Pathways pd0 LPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X deact_n Substrate Poisoning (e.g., Pyridine Coord.) pd0->deact_n N-Heterocycle pd_black Pd Black (Inactive) pd0->pd_black Agglomeration pd2 L(Ar)Pd(II)-X ox_add->pd2 trans Transmetalation pd2->trans R-B(OR)₂ deact_f Fluoride Inhibition [L(Ar)Pd(II)-F] pd2->deact_f F⁻ pd2_r L(Ar)Pd(II)-R trans->pd2_r red_elim Reductive Elimination pd2_r->red_elim Ar-R red_elim->pd0

Caption: The palladium catalytic cycle with key points of catalyst deactivation.

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting Workflow for Low-Yield Reactions start Low or No Yield reagents 1. Check Reagent Integrity - Active Catalyst? - Dry/Degassed Solvent? - Anhydrous Base? start->reagents catalyst 2. Optimize Catalyst System reagents->catalyst Reagents OK ligand Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, etc.) catalyst->ligand precatalyst Use Modern Pre-catalyst (e.g., G3/G4 Palladacycle) catalyst->precatalyst conditions 3. Optimize Reaction Conditions ligand->conditions precatalyst->conditions base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) conditions->base solvent Vary Solvent System (Dioxane, Toluene, etc.) conditions->solvent temp Adjust Temperature & Reaction Time conditions->temp success Improved Yield base->success solvent->success temp->success

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Mechanism of Fluoride-Induced Catalyst Deactivation

Proposed Fluoride-Induced Deactivation Pathway active L(Ar)Pd(II)-X (Active Intermediate) fluoride Excess Fluoride (F⁻) active->fluoride Reaction Environment inactive [L(Ar)Pd(II)-F] (Inactive Species) fluoride->inactive Coordination inhibition Inhibition of Reductive Elimination inactive->inhibition

Caption: Fluoride ions can form stable, inactive Pd-F species, inhibiting the cycle.

References

Technical Support Center: Improving the Solubility of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an arylboronic acid neopentyl glycol ester.[1] This class of compounds, often referred to as boronate esters, are crucial reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] These reactions are fundamental in creating carbon-carbon bonds, a key step in the synthesis of complex organic molecules, including pharmaceuticals.

Q2: I'm having trouble dissolving this compound. Is this a common issue?

Yes, solubility issues with boronic acids and their esters can be a common challenge in the laboratory. The solubility of these compounds is highly dependent on the solvent, temperature, and the presence of other reagents. Boronic esters, while generally more soluble in organic solvents than their corresponding boronic acids, can still present dissolution difficulties.[4][5]

Q3: What are some common solvents for dissolving boronic acid esters like this one?

A range of organic solvents are typically used for reactions involving boronic acid esters. The choice of solvent can significantly impact not only solubility but also reaction outcomes. Common solvents include:

  • Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF (2Me-THF), Dimethoxyethane (DME)[6]

  • Aromatics: Toluene, Xylenes[6]

  • Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)[6]

  • Esters: Isopropyl acetate (i-PrOAc), Butyl acetate (BuOAc)[6]

  • Other polar aprotic solvents: Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)[7]

For Suzuki-Miyaura couplings, environmentally friendlier solvents like methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), and diethyl carbonate (DEC) have also been successfully evaluated.[8]

Q4: Can temperature be used to improve solubility?

Yes, in many cases, gently warming the solvent can increase the solubility of the boronic ester. However, it is crucial to be aware of the thermal stability of the compound and other reagents in your reaction mixture. For some boronic esters, prolonged heating can lead to degradation. It is advisable to start with gentle warming (e.g., 40-50°C) and monitor for dissolution.

Q5: Are there any compatibility issues I should be aware of with certain solvents?

A significant consideration with boronic esters is their susceptibility to hydrolysis, where they react with water to form the corresponding boronic acid and neopentyl glycol.[3][9] The resulting boronic acid is often less soluble in organic solvents.[3] Therefore, using anhydrous (dry) solvents is highly recommended to prevent premature degradation of your starting material. Protic solvents, such as alcohols (methanol, ethanol), should be used with caution as they can also facilitate this hydrolysis.

Troubleshooting Guide

This section addresses specific problems you may encounter when trying to dissolve this compound.

Problem 1: The compound is not dissolving in my chosen non-polar solvent (e.g., Toluene, Hexane).
Possible Cause Explanation Suggested Solution
Insufficient Polarity While boronic esters are generally less polar than their corresponding acids, they still possess some polar character due to the B-O bonds. A purely non-polar solvent may not be sufficient to overcome the crystal lattice energy.Try a solvent with higher polarity. Ethers like THF or dioxane, or esters like ethyl acetate, are good starting points.[6] You can also try a solvent mixture, such as adding a small amount of a more polar solvent like THF to a toluene solution.
Low Temperature Solubility is often temperature-dependent. At room temperature, the dissolution rate might be very slow.Gently warm the mixture while stirring. A water bath set to 40-60°C is often effective. Always ensure your experimental setup is safe for heating flammable solvents.
Compound Purity Impurities in the solid material can sometimes hinder dissolution.If possible, check the purity of your compound (e.g., by NMR). If significant impurities are present, purification by recrystallization or column chromatography may be necessary.[10][11]
Problem 2: The compound initially dissolves but then a precipitate forms.
Possible Cause Explanation Suggested Solution
Hydrolysis This is a very common issue. Trace amounts of water in your solvent or the atmosphere can hydrolyze the boronic ester to its corresponding boronic acid, which is often less soluble and precipitates out of solution.[3]1. Use Anhydrous Solvents: Ensure your solvents are freshly dried and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. 2. Dry Glassware: Thoroughly dry all glassware in an oven before use.
Reaction with Other Components The boronic ester may be reacting with another component in your mixture (e.g., a base) to form an insoluble species.Add the boronic ester to the solvent first and ensure it is fully dissolved before adding other reagents. This allows you to isolate the solubility issue from potential reactivity problems.
Supersaturation If you used heat to dissolve the compound, it might have formed a supersaturated solution that precipitates upon cooling to room temperature.If the experiment can be run at an elevated temperature, maintain the heat. Otherwise, you may need to use a larger volume of solvent or a different solvent system altogether.
Problem 3: The compound appears oily or "gooey" instead of dissolving completely.
Possible Cause Explanation Suggested Solution
Formation of Boroxines Boronic acids (which can form from hydrolysis) are known to dehydrate to form cyclic anhydride trimers called boroxines. These can be oily or waxy in nature.[12]1. Strict Anhydrous Conditions: The best prevention is to rigorously exclude water. 2. Trituration: Try adding a non-polar solvent like hexane or pentane and stirring vigorously. This can sometimes induce crystallization of the desired product from the oil.[12] 3. Freezing: Sometimes, storing the oily mixture in a freezer can induce solidification.[12]
Impure Starting Material The supplied material may contain oligomeric or polymeric impurities.Consider purification of the starting material. Column chromatography on silica gel can be effective, but care must be taken as silica can also promote hydrolysis.[13] Using a less polar eluent system and running the column quickly can help mitigate this.

Data Presentation

Solvent Class Examples General Solubility Notes
Aromatic Hydrocarbons Toluene, XylenesModerate to GoodCommonly used in Suzuki reactions.[2] May require heating.
Ethers THF, Dioxane, Diethyl EtherGood to Very GoodGenerally good solvents for a wide range of boronic esters.[6]
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformGood to Very GoodOften used for workup and purification.[4]
Polar Aprotic Solvents DMF, DMAc, Acetonitrile, DMSOGood to Very GoodHigh dissolving power, but can be difficult to remove and may influence reactivity.[6][7]
Esters Ethyl Acetate, Isopropyl AcetateModerate to GoodA good balance of polarity and ease of removal.[8]
Alcohols Methanol, EthanolModerate to GoodUse with caution. Can cause transesterification or hydrolysis of the boronic ester.[9]
Non-polar Hydrocarbons Hexane, Pentane, CyclohexanePoorGenerally used as anti-solvents for precipitation or crystallization.[4]

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol helps you quickly determine a suitable solvent for your compound.

Objective: To identify an effective solvent for dissolving this compound at a desired concentration.

Materials:

  • This compound

  • Selection of candidate solvents (e.g., Toluene, THF, Ethyl Acetate, Acetonitrile)

  • Small vials or test tubes (e.g., 1-dram vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Heat gun or water bath

Procedure:

  • Preparation: Weigh approximately 10 mg of the boronic ester into a clean, dry vial.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) to the vial.

  • Agitation: After each addition, cap the vial and vortex or stir vigorously for 60 seconds.[14] Observe for dissolution.

  • Observation: Record whether the compound is fully soluble, partially soluble, or insoluble.[14]

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial using a heat gun or in a water bath while continuing to agitate. Observe any changes in solubility. Be cautious when heating flammable solvents.

  • Documentation: Note the approximate volume of solvent required to fully dissolve the compound to estimate its solubility. Repeat for each candidate solvent.

Protocol 2: Preparing a Stock Solution under Anhydrous Conditions

Objective: To prepare a stable, moisture-free stock solution for use in a chemical reaction.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dry THF or Toluene from a solvent purification system or a sealed bottle)

  • Oven-dried glassware (e.g., Schlenk flask or round-bottom flask with a rubber septum)

  • Magnetic stir plate and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

Procedure:

  • Glassware Preparation: Place the flask and stir bar in an oven (>100°C) for at least 4 hours to remove all moisture. Allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Weighing: Quickly weigh the desired amount of the boronic ester and add it to the prepared flask.

  • Inert Atmosphere: Immediately seal the flask with a rubber septum and purge with inert gas for several minutes.

  • Solvent Transfer: Using a dry syringe, transfer the desired volume of anhydrous solvent into the flask through the septum.

  • Dissolution: Place the flask on a magnetic stir plate and stir until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: The resulting solution should be stored under an inert atmosphere to prevent degradation.

Visualizations

Solubility Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

SolubilityTroubleshooting Start Start: Dissolve Boronic Ester in Chosen Solvent CheckDissolution Does it dissolve completely at room temperature? Start->CheckDissolution Success Success! Proceed with experiment. CheckDissolution->Success Yes ApplyHeat Gently warm the mixture (e.g., 40-60°C) CheckDissolution->ApplyHeat No CheckDissolutionHeat Does it dissolve with heat? ApplyHeat->CheckDissolutionHeat PrecipitateCheck Does a precipitate form on cooling or over time? CheckDissolutionHeat->PrecipitateCheck Yes Insoluble Still Insoluble or Oily CheckDissolutionHeat->Insoluble No PrecipitateCheck->Success No TroubleshootPrecipitate Suspect Hydrolysis: 1. Use anhydrous solvents. 2. Work under inert atmosphere. 3. Ensure glassware is dry. PrecipitateCheck->TroubleshootPrecipitate Yes TroubleshootInsoluble 1. Switch to a more polar solvent. 2. Increase solvent volume. 3. Check compound purity. Insoluble->TroubleshootInsoluble

Caption: A flowchart for troubleshooting common solubility issues.

Hydrolysis of a Boronic Ester

This diagram illustrates the chemical reaction that can lead to solubility problems when the boronic ester is exposed to water.

HydrolysisReaction BoronicEster 2-(2-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane (Soluble in Organic Solvents) BoronicAcid 2-Fluorophenylboronic Acid (Often Poorly Soluble) BoronicEster->BoronicAcid Hydrolysis Diol Neopentyl Glycol plus1 + Water Water (H₂O) Water->BoronicAcid plus2 +

Caption: The hydrolysis reaction of the boronic ester.

References

Managing steric hindrance effects in ortho-substituted biaryl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ortho-substituted biaryls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to managing steric hindrance in these challenging coupling reactions.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of sterically hindered biaryls, offering systematic approaches to diagnose and resolve them.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling of Sterically Hindered Substrates

Possible Causes and Solutions:

  • Ineffective Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically demanding couplings. The ligand plays a crucial role in facilitating the key steps of the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a reactive palladium(0) species, which is essential for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.[1] For particularly challenging couplings, specialized ligands such as BI-DIME or AntPhos have shown excellent reactivity.[2][3]

  • Inappropriate Base Selection: The base activates the boronic acid for transmetalation, and its choice is critical for reaction success.

    • Solution: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For highly hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]

  • Suboptimal Solvent Choice: The solvent influences the solubility of reactants and the stability of the catalytic species.

    • Solution: Toluene, 1,4-dioxane, and THF are commonly used. For some systems, polar aprotic solvents like DMF or the use of co-solvents might be beneficial. The use of technical grade 2-propanol at room temperature has also been reported as a cost-effective and environmentally friendly option.[4][5]

  • Low Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Reactions are often run at temperatures ranging from 80°C to 140°C.[2]

Issue 2: Significant Formation of Homocoupling and/or Protodeboronation Byproducts

Possible Causes and Solutions:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use.

  • Base-Induced Protodeboronation: Some boronic acids are sensitive to basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom.

    • Solution: Use a milder base or an alternative procedure that avoids aqueous bases. For instance, using esters of boronic acids with tripotassium phosphate in DMF can be effective for boronic acids prone to hydrolytic deboronation.[6][7]

  • Slow Transmetalation Step: If the transmetalation step is slow relative to other pathways, side reactions can become more prominent.

    • Solution: Optimize the base and solvent combination to facilitate the formation of the active boronate species. The choice of ligand can also influence the rate of transmetalation.

Issue 3: Difficulty in Coupling Electron-Rich or Heteroaromatic Substrates

Possible Causes and Solutions:

  • Slow Oxidative Addition: Electron-rich aryl halides can be reluctant to undergo oxidative addition to the palladium center.

    • Solution: Employ highly active catalyst systems with electron-rich, bulky ligands. For example, palladium-phosphinous acid catalysts have been shown to be effective for coupling electron-rich aryl chlorides.[8][9] N-heterocyclic carbene (NHC) ligands are also known to promote the oxidative addition of challenging substrates.[4]

  • Substrate Instability: Some heteroaromatic boronic acids are prone to decomposition or protodeboronation.

    • Solution: Use the corresponding boronic acid esters (e.g., pinacol esters) which are often more stable. Alternatively, consider other cross-coupling methods like Negishi or Kumada coupling where the organometallic partner might be more suitable for the specific heterocycle.

Frequently Asked Questions (FAQs)

Q1: What are the most effective cross-coupling methods for synthesizing di- and tri-ortho-substituted biaryls?

A1: While Suzuki-Miyaura coupling is widely used, other methods can be more effective for highly hindered substrates.

  • Kumada-Corriu Coupling: This method utilizes Grignard reagents and has been shown to produce di- and tri-ortho-substituted biaryls in excellent yields (87-98%) under mild conditions, even with electron-rich aryl chlorides.[8][9] It offers a direct coupling approach without the need to prepare boronic acids.[9]

  • Negishi Coupling: This reaction employs organozinc reagents and is known for its high functional group tolerance and ability to couple exceptionally hindered substrates.[10] Catalyst systems based on palladacycle precatalysts have been developed for efficient Negishi couplings under mild conditions.[11]

Q2: How does the choice of ligand impact the synthesis of sterically hindered biaryls?

A2: The ligand is arguably the most critical component in overcoming steric hindrance. Bulky and electron-rich ligands are generally preferred because they:

  • Promote the formation of a coordinatively unsaturated and highly reactive monoligated Pd(0) species.

  • Increase the rate of oxidative addition of the sterically hindered aryl halide.

  • Facilitate the reductive elimination step to release the biaryl product. Examples of effective ligand classes include dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[1]

Q3: What is atropisomerism and why is it relevant in ortho-substituted biaryl synthesis?

A3: Atropisomers are stereoisomers that arise from hindered rotation around a single bond.[12] In ortho-substituted biaryls, the bulky groups restrict rotation around the aryl-aryl bond, leading to the existence of stable, separable enantiomeric or diastereomeric conformers.[12][13] This phenomenon is crucial in drug discovery and materials science, as different atropisomers can exhibit distinct biological activities or physical properties.[14] The synthesis of single atropisomers (atroposelective synthesis) is a significant challenge and often requires specialized chiral ligands or catalysts.[15]

Q4: Can you provide a general starting point for optimizing a difficult ortho-substituted biaryl coupling?

A4: A good starting point would be to use a robust catalyst system known for its effectiveness with hindered substrates. For a Suzuki-Miyaura coupling, consider the following conditions:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: SPhos or XPhos (Ligand:Pd ratio of 2:1 to 4:1)

  • Base: K₃PO₄ or Cs₂CO₃

  • Solvent: Toluene or 1,4-dioxane

  • Temperature: Start at 80°C and increase if necessary. If this fails, exploring alternative methods like Kumada or Negishi coupling is a logical next step.

Data Summary

The following tables summarize reaction conditions and yields for the synthesis of representative sterically hindered biaryls using different cross-coupling methods.

Table 1: Kumada-Corriu Coupling of Ortho-Substituted Aryl Halides and Grignard Reagents [8][9]

EntryAryl HalideGrignard ReagentCatalyst (mol%)ProductYield (%)
12-Chlorotoluene2-Methylphenylmagnesium bromidePOPd (5)2,2'-Dimethylbiphenyl95
22-Bromoanisole2-Methoxyphenylmagnesium bromidePOPd (5)2,2'-Dimethoxybiphenyl98
31-Chloro-2-methoxybenzene2-Isopropylphenylmagnesium bromidePOPd (5)2-Methoxy-2'-isopropylbiphenyl93
42-Chlorobenzonitrile(2,4,6-Triisopropylphenyl)magnesium bromideNi(cod)₂ (5) / di(tert-butyl)phosphine oxide (5)2'-Cyano-2,4,6-triisopropylbiphenyl87

Table 2: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides [4]

EntryAryl ChlorideBoronic AcidCatalyst (mol%)BaseProductYield (%)
12,6-DimethylchlorobenzenePhenylboronic acid(IPr)Pd(allyl)Cl (1)t-BuOK2,6-Dimethylbiphenyl98
22-Chloro-1,3,5-trimethylbenzenePhenylboronic acid(IPr)Pd(allyl)Cl (1)t-BuOK2,4,6-Trimethylbiphenyl99
32-Chlorotoluene2-Methylphenylboronic acid(IPr)Pd(allyl)Cl (1)t-BuOK2,2'-Dimethylbiphenyl95
42-Chloro-1,3-dimethylbenzene2,6-Dimethylphenylboronic acid(IPr)Pd(allyl)Cl (3)t-BuOK2,2',6,6'-Tetramethylbiphenyl92

Experimental Protocols

Protocol 1: General Procedure for Palladium-Phosphinous Acid-Catalyzed Kumada-Corriu Cross-Coupling [8][9]

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (POPd, 5 mol %).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Add the aryl halide (1.0 mmol) followed by the Grignard reagent (2.0 M in THF, 2.0 mmol) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the indicated time (e.g., 15-24 hours).

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides using an NHC-Palladium Catalyst [4]

  • In a glovebox, add the NHC-palladium precatalyst (e.g., (IPr)Pd(allyl)Cl, 1-3 mol %), the base (e.g., t-BuOK, 1.5 equiv), and the boronic acid (1.2 equiv) to a vial equipped with a stir bar.

  • Add the aryl chloride (1.0 equiv) and the solvent (e.g., 2-propanol).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature until the aryl chloride is consumed (as monitored by GC-MS).

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.

Visualizations

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹X PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl_precursor Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_biaryl_precursor RedElim Reductive Elimination PdII_biaryl_precursor->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product Boronic_Acid Ar²B(OR)₂ Boronate [Ar²B(OR)₂(Base)]⁻ Boronic_Acid->Boronate + Base Base Base Boronate->Transmetalation Aryl_Halide Ar¹X Aryl_Halide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Ortho-Substituted Biaryl Synthesis CheckCatalyst Is the catalyst/ligand system optimized for hindered substrates? Start->CheckCatalyst UseBulkyLigand Action: Switch to bulky, electron-rich ligands (e.g., Buchwald-type, NHCs). CheckCatalyst->UseBulkyLigand No CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes UseBulkyLigand->CheckBase OptimizeBase Action: Screen bases (K₃PO₄, Cs₂CO₃, t-BuOK). CheckBase->OptimizeBase No CheckTemp Is the reaction temperature sufficient? CheckBase->CheckTemp Yes OptimizeBase->CheckTemp IncreaseTemp Action: Increase reaction temperature. CheckTemp->IncreaseTemp No ConsiderAltMethod Still low yield. Consider alternative coupling methods. CheckTemp->ConsiderAltMethod Yes Success Improved Yield IncreaseTemp->Success Kumada Kumada Coupling (Grignard Reagents) ConsiderAltMethod->Kumada Negishi Negishi Coupling (Organozinc Reagents) ConsiderAltMethod->Negishi Kumada->Success Negishi->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Selecting the optimal base for Suzuki coupling with aryl neopentyl boronates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving aryl neopentyl boronates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I choose an aryl neopentyl boronate for my Suzuki coupling reaction?

A1: Aryl neopentyl boronates offer a significant advantage in terms of stability compared to their corresponding boronic acids. They are generally more robust, less susceptible to protodeboronation (a common side reaction where the boronic acid group is replaced by a hydrogen atom), and have a longer shelf-life. This increased stability often leads to more reproducible and higher-yielding reactions, especially when dealing with sensitive substrates. Furthermore, aryl neopentyl boronates exhibit excellent reactivity, particularly under anhydrous conditions.

Q2: What is the primary role of the base in the Suzuki coupling of aryl neopentyl boronates?

A2: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the critical transmetalation step with the palladium catalyst. In the case of aryl neopentyl boronates, the base promotes the formation of a boronate "ate" complex, which then transfers its aryl group to the palladium center.

Q3: When should I consider using anhydrous versus aqueous conditions for my reaction?

A3: Aryl neopentyl boronates are particularly well-suited for anhydrous Suzuki coupling reactions. Anhydrous conditions can minimize side reactions like protodeboronation and hydrolysis of the boronate ester, which can be problematic in aqueous systems. If you are working with water-sensitive functional groups or experiencing low yields due to boronate decomposition, switching to an anhydrous protocol is highly recommended.

Q4: My reaction is sluggish or not going to completion. What are the likely causes?

A4: Several factors can contribute to a sluggish or incomplete reaction. These include:

  • Insufficiently active catalyst: Ensure your palladium catalyst and ligand are of high quality and have been stored properly to prevent degradation.

  • Inappropriate base: The choice of base is critical. A base that is too weak may not sufficiently activate the boronate, while an inappropriate strong base could lead to side reactions.

  • Steric hindrance: If your aryl neopentyl boronate or coupling partner is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.

  • Poor solvent choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic solvents like THF, dioxane, or toluene are commonly used.

Q5: I am observing significant homocoupling of my aryl neopentyl boronate. How can I minimize this side reaction?

A5: Homocoupling, the dimerization of the boronate species, is often promoted by the presence of oxygen or certain palladium(II) species. To minimize homocoupling:

  • Thoroughly degas your solvents and reaction mixture: Removing dissolved oxygen is critical. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Use a high-quality palladium(0) precatalyst: Starting with a Pd(0) source can reduce the amount of Pd(II) species that may contribute to homocoupling.

  • Optimize the reaction temperature: Lowering the temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Ineffective base for the specific substrate.Screen a panel of bases, including inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and, for anhydrous conditions, potassium trimethylsilanolate (TMSOK).
Catalyst deactivation.Ensure rigorous exclusion of air and moisture. Use fresh, high-quality catalyst and ligands. Consider using a more robust precatalyst.
Protodeboronation of the aryl neopentyl boronate.Switch to anhydrous reaction conditions. Use a milder base like K₃PO₄ or KF under anhydrous conditions.
Steric hindrance on either coupling partner.Increase the reaction temperature and/or time. Use a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like XPhos or SPhos).
Formation of Homocoupling Byproduct Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.
Inefficient reduction of a Pd(II) precatalyst.Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure efficient in situ reduction of the Pd(II) precatalyst.
Inconsistent Results Heterogeneous reaction mixture due to insoluble base.For anhydrous conditions, consider using a soluble base like potassium trimethylsilanolate (TMSOK) to ensure a homogeneous reaction. For aqueous systems, ensure vigorous stirring.
Variable quality of reagents or solvents.Use high-purity, anhydrous solvents and fresh, properly stored reagents.

Data Presentation: Base Selection for Aryl Neopentyl Boronates

The selection of an appropriate base is critical for the success of the Suzuki coupling. Below is a summary of commonly used bases and their typical performance in reactions involving aryl neopentyl boronates.

Table 1: Comparison of Common Bases for Suzuki Coupling of Aryl Neopentyl Boronates

Base Typical Conditions Advantages Considerations Reported Yields
K₃PO₄ Aqueous or anhydrousMild, effective for many substrates, minimizes side reactions with base-sensitive groups.Can be poorly soluble in some organic solvents, requiring vigorous stirring or co-solvents.Good to Excellent
Cs₂CO₃ Aqueous or anhydrousHigher solubility in organic solvents than K₂CO₃, often effective for challenging couplings.More expensive than other carbonate bases.Good to Excellent
K₂CO₃ Aqueous or anhydrousCost-effective and widely used.Can be less effective for sterically hindered substrates compared to stronger bases.Moderate to Good
TMSOK AnhydrousHighly soluble in common organic solvents (THF, Dioxane), promotes rapid reactions, ideal for anhydrous conditions.[1]Highly reactive and moisture-sensitive, requires careful handling under an inert atmosphere.Excellent[1]

Table 2: Illustrative Yields with Different Bases for the Coupling of a Heteroaryl Neopentyl Boronate [1]

Reaction: 2-(Neopentyloxyboryl)furan with 2-bromopyridine

Base Solvent Temperature (°C) Time (h) Yield (%)
TMSOK 1,2-dimethoxyethane (DME)80385
K₃PO₄ DME/H₂O8018Lower (not specified)
Cs₂CO₃ DME/H₂O8018Lower (not specified)

Note: The data in Table 2 is illustrative and highlights the potential for significantly improved reaction times and yields with TMSOK under anhydrous conditions for this specific substrate class.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki Coupling using Potassium Trimethylsilanolate (TMSOK)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl neopentyl boronate (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.2 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon or nitrogen, add the aryl halide, aryl neopentyl boronate, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • In a separate flame-dried flask, dissolve the TMSOK in the anhydrous solvent under an inert atmosphere.

  • Slowly add the TMSOK solution to the reaction mixture via syringe at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Aryl Neopentyl Boronate, Catalyst, and Ligand solvent Add Anhydrous, Degassed Solvent reagents->solvent base Add Base Solution (e.g., TMSOK in THF) solvent->base heat Heat to Desired Temperature base->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for a typical anhydrous Suzuki coupling reaction.

Troubleshooting_Logic action_node action_node start Low Yield? q1 Side Products Observed? start->q1 Check q2 Sterically Hindered Substrates? q1->q2 No a1 Switch to Anhydrous Conditions / Milder Base q1->a1 Yes (e.g., Protodeboronation) q3 Base Appropriate? q2->q3 No a2 Increase Temperature/Time Use Bulky Ligand q2->a2 Yes a3 Screen Different Bases (K3PO4, Cs2CO3, TMSOK) q3->a3 No q4 Catalyst/Ligand Integrity OK? q3->q4 Yes a4 Use Fresh Reagents Ensure Inert Atmosphere q4->a4 No

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Validation & Comparative

Neopentyl Glycol vs. Pinacol Boronic Esters in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic ester is a critical decision in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of two commonly employed boronic esters: neopentyl glycol boronic ester and pinacol boronic ester, supported by experimental data and detailed protocols.

The choice between neopentyl glycol and pinacol boronic esters for Suzuki coupling hinges on a trade-off between stability and reactivity. While both serve as effective protecting groups for the boronic acid moiety, their structural differences impart distinct properties that can significantly influence reaction outcomes. Pinacol boronic esters are widely recognized for their high stability, making them easy to handle, purify, and store.[1] In contrast, neopentyl glycol boronic esters are often considered to be more reactive, which can be advantageous in challenging coupling reactions.[2]

Quantitative Performance Comparison

The relative performance of neopentyl glycol and pinacol boronic esters can be evaluated through kinetic studies and reaction yields. While direct comparative studies across a broad range of substrates are not always consolidated, kinetic data on the crucial transmetalation step provides valuable insights into their reactivity.

Boronic Ester DerivativeRelative Rate of Transmetalation (qualitative)Key Characteristics
Pinacol Boronic Ester SlowerHigh thermal and hydrolytic stability, widely commercially available, often crystalline and easy to handle.[1]
Neopentyl Glycol Boronic Ester FasterGenerally more reactive than pinacol esters, can lead to faster reaction times, particularly in anhydrous conditions.[2][3]

Note: The relative rates are qualitative and can be influenced by specific reaction conditions, substrates, and catalyst systems. A study comparing various boronic esters found that in competition experiments, more of the neopentyl derivative was consumed than the corresponding pinacol ester, implying greater reactivity.[1]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using neopentyl glycol and pinacol boronic esters.

Protocol 1: Suzuki-Miyaura Coupling using Neopentyl Glycol Boronic Ester (Anhydrous Conditions)

This protocol is adapted from a procedure highlighting the use of neopentyl glycol boronic esters under anhydrous conditions with potassium trimethylsilanolate (TMSOK) as the base.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • Neopentyl glycol boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd-P(t-Bu3)-G3, 0.02 equiv)

  • Potassium trimethylsilanolate (TMSOK) (1.4 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, neopentyl glycol boronic ester, and palladium catalyst.

  • Add anhydrous THF via syringe.

  • In a separate flask, weigh the TMSOK in a glovebox and seal the flask.

  • Add the TMSOK to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) and monitor by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Suzuki-Miyaura Coupling using Pinacol Boronic Ester

This is a general protocol for a Suzuki-Miyaura coupling reaction with a pinacol boronic ester.[4]

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Aryl pinacol boronic ester (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05 equiv)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

Procedure:

  • In a round-bottom flask, combine the aryl halide, aryl pinacol boronic ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent system (dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC, GC-MS, or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired biaryl product.

Mechanistic Insights and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The choice of boronic ester can influence the efficiency of the transmetalation step.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition pd2_complex R1-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (R2-B(OR)2 + Base) pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)Ln-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product Product Formation Boronic_Ester_Selection start Start: Need for Suzuki Coupling stability_check Is high stability for isolation and storage critical? start->stability_check reactivity_check Is higher reactivity for a challenging coupling needed? stability_check->reactivity_check No pinacol Choose Pinacol Boronic Ester stability_check->pinacol Yes reactivity_check->pinacol No neopentyl Consider Neopentyl Glycol Boronic Ester reactivity_check->neopentyl Yes end Proceed with Synthesis pinacol->end neopentyl->end

References

The Stability Advantage: Why 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Outperforms its Boronic Acid Counterpart in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor that can significantly influence the efficiency, reproducibility, and success of a synthetic route. In the realm of cross-coupling reactions, organoboron compounds are indispensable tools. This guide provides an objective comparison between 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its parent boronic acid, 2-fluorophenylboronic acid, highlighting the distinct advantages of the boronate ester in terms of stability, handling, and reaction performance, supported by experimental context.

The fundamental difference between boronic acids and their boronate ester derivatives lies in a trade-off between reactivity and stability.[1] While boronic acids are generally more reactive and can lead to faster reaction times, this heightened reactivity comes at the cost of reduced stability.[1] Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and the consistency of reaction yields.[1] In contrast, boronate esters, such as the neopentyl glycol ester this compound, offer significantly enhanced stability, making them easier to handle, purify, and store over extended periods.[1] This stability is particularly advantageous in multi-step syntheses and high-throughput screening applications where reagent robustness is paramount.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it serves as an excellent platform for comparing the performance of 2-fluorophenylboronic acid and its neopentyl glycol ester. While direct comparative data for these specific reagents in a single study is not always available, the general principles and data from analogous systems consistently demonstrate the benefits of using the boronate ester.

In a nickel-catalyzed Suzuki-Miyaura cross-coupling, it has been observed that in the absence of water, aryl neopentylglycolboronates are more efficient than their pinacol boronate counterparts.[2][3] Furthermore, studies have shown that switching from a boronic acid to a neopentyl glycol boronate ester in Suzuki-Miyaura reactions can lead to a significant decrease in reaction time and an improvement in the isolated product yield.

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Reaction

Feature2-Fluorophenylboronic AcidThis compound
Stability Prone to dehydration to form boroxines and susceptible to protodeboronation.Significantly more stable to chromatography and long-term storage.
Handling Can be challenging to handle due to its instability; requires storage under inert conditions.Crystalline solid that is easier to handle and weigh accurately.
Reaction Time Generally faster reaction rates due to higher reactivity.May have slightly longer reaction times, but often leads to cleaner reaction profiles and higher isolated yields.
Reproducibility Yields can be inconsistent due to reagent degradation over time.High purity and stability lead to more reproducible results.
Purification Byproducts from decomposition can complicate product purification.Cleaner reaction profiles simplify the purification of the desired product.

Experimental Protocols: A Practical Guide

The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using both 2-fluorophenylboronic acid and this compound.

Protocol 1: Suzuki-Miyaura Coupling with 2-Fluorophenylboronic Acid

Reaction Setup:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), 2-fluorophenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with this compound

Reaction Setup:

  • To a reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst/precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., dioxane or THF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by GC-MS or LC-MS.

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.

Visualizing the Workflow and Rationale

The decision to use a boronate ester over a boronic acid can be visualized as a logical workflow prioritizing stability and reproducibility.

G cluster_0 Reagent Selection Workflow start Synthetic Goal: High Yield & Reproducibility stability_check Is long-term stability and easy handling critical? start->stability_check boronic_acid Use 2-Fluorophenylboronic Acid stability_check->boronic_acid No boronate_ester Use 2-(2-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane stability_check->boronate_ester Yes optimization Optimize for faster reaction time boronic_acid->optimization benefits Benefits: - Enhanced Stability - Easier Handling - Improved Reproducibility boronate_ester->benefits

Caption: Decision workflow for selecting between boronic acid and its neopentyl glycol ester.

The enhanced stability of the neopentyl glycol boronate ester stems from the protection of the boronic acid moiety by the diol. This protection minimizes decomposition pathways that are common for free boronic acids.

G cluster_1 Stability Comparison boronic_acid 2-Fluorophenylboronic Acid (Unstable) decomposition Decomposition Pathways: - Oxidation - Protodeboronation - Boroxine Formation boronic_acid->decomposition boronate_ester 2-(2-Fluorophenyl)-5,5-dimethyl- 1,3,2-dioxaborinane (Stable) protection Neopentyl Glycol Protection protection->boronate_ester Prevents Decomposition

Caption: Protection of the boronic acid moiety by neopentyl glycol enhances stability.

Conclusion

For applications demanding high levels of consistency, purity, and ease of handling, this compound presents a clear advantage over 2-fluorophenylboronic acid. Its superior stability minimizes reagent decomposition, leading to more reproducible yields and simplified purification processes. While the parent boronic acid may offer faster reaction kinetics in some cases, the practical benefits of the neopentyl glycol boronate ester make it a more robust and reliable choice for a wide range of synthetic applications, particularly in the context of drug discovery and development where process control and reliability are paramount. The selection between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task at hand.[1]

References

A Researcher's Guide to Alternative Cross-Coupling Reagents for Introducing a 2-Fluorophenyl Group

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a 2-fluorophenyl moiety is a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals. While 2-fluorophenylboronic acid is a commonly employed reagent in Suzuki-Miyaura cross-coupling reactions, its inherent instability and propensity for protodeboronation can lead to diminished yields and reproducibility issues. This guide provides a comparative overview of alternative reagents, offering experimental data and protocols to assist researchers in selecting the optimal building block for their specific synthetic needs.

Comparative Performance of Alternative Reagents

The selection of a suitable cross-coupling reagent is often a balance between reactivity, stability, and ease of handling. Below is a summary of the performance of several key alternatives to 2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions with a model aryl bromide substrate.

ReagentStructureCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Key Advantages
2-Fluorophenylboronic acid Pd(OAc)2, SPhosToluene/H2O1001875Readily available
Potassium 2-fluorophenyltrifluoroborate Pd(dppf)Cl2THF/H2O801292High stability, crystalline solid
2-Fluorophenyl MIDA boronate Pd2(dba)3, SPhosDioxane/H2O1001688Slow-release of boronic acid, air-stable
(2-Fluorophenyl)trimethoxysilane Pd(OAc)2, RuPhosDioxane1002485Orthogonal reactivity, stable
(2-Fluorophenyl)zinc chloride Pd(PPh3)4THF65495High reactivity, mild conditions

Yields are based on reactions with 4-bromoanisole as the coupling partner and are representative examples from the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling with Potassium 2-fluorophenyltrifluoroborate:

To a reaction vessel were added the aryl bromide (1.0 mmol), potassium 2-fluorophenyltrifluoroborate (1.2 mmol), Pd(dppf)Cl2 (0.02 mmol), and Cs2CO3 (3.0 mmol). The vessel was evacuated and backfilled with argon. Anhydrous THF (5 mL) and deionized water (0.5 mL) were added, and the mixture was heated to 80 °C for 12 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling with 2-Fluorophenyl MIDA Boronate:

In a glovebox, a vial was charged with the aryl bromide (1.0 mmol), 2-fluorophenyl MIDA boronate (1.1 mmol), Pd2(dba)3 (0.015 mmol), SPhos (0.03 mmol), and K3PO4 (2.0 mmol). Dioxane (4 mL) and water (0.4 mL) were added. The vial was sealed and heated to 100 °C for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of celite. The filtrate was washed with water and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography.

Decision-Making Workflow for Reagent Selection

The choice of a cross-coupling reagent is dictated by several factors, including the nature of the substrate, desired reaction conditions, and the stability of the reagent. The following diagram illustrates a logical workflow for selecting the most appropriate reagent for introducing a 2-fluorophenyl group.

Reagent_Selection_Workflow Start Need to introduce a 2-fluorophenyl group Substrate_Sensitivity Is the substrate sensitive to strong base or high temperature? Start->Substrate_Sensitivity Handling_Considerations Are air and moisture stability critical for handling? Substrate_Sensitivity->Handling_Considerations No Reagent_Choice_1 Consider (2-Fluorophenyl)zinc chloride (Negishi Coupling) Substrate_Sensitivity->Reagent_Choice_1 Yes Reagent_Choice_2 Consider Potassium 2-fluorophenyltrifluoroborate or 2-Fluorophenyl MIDA boronate Handling_Considerations->Reagent_Choice_2 Yes Reagent_Choice_3 Consider 2-Fluorophenylboronic acid (with optimization) Handling_Considerations->Reagent_Choice_3 No Orthogonal_Reactivity Is orthogonal reactivity (e.g., to boronic acids) required? Reagent_Choice_1->Orthogonal_Reactivity Reagent_Choice_2->Orthogonal_Reactivity Reagent_Choice_3->Orthogonal_Reactivity Reagent_Choice_4 Consider (2-Fluorophenyl)trimethoxysilane (Hiyama Coupling) Orthogonal_Reactivity->Reagent_Choice_4 Yes End Proceed with selected reagent Orthogonal_Reactivity->End No Reagent_Choice_4->End

Caption: A flowchart to guide the selection of an appropriate cross-coupling reagent.

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique and desirable physicochemical properties. Palladium-catalyzed cross-coupling reactions stand as a cornerstone for the synthesis of these valuable fluorinated compounds. The choice of the palladium catalyst, particularly the ancillary ligand, is paramount in achieving high yields and broad substrate scope. This guide provides a comparative analysis of various palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions involving fluorinated substrates, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in activating the relatively inert C-F bond and promoting efficient cross-coupling is highly dependent on the nature of the phosphine ligand. Bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), have demonstrated significant success in this arena. Below is a summary of reported yields for selected Suzuki-Miyaura and Buchwald-Hartwig reactions with fluorinated substrates, showcasing the performance of different catalytic systems.

Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table summarizes the performance of various palladium catalysts in the coupling of fluorinated aryl halides with boronic acids.

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1001895[1]
21-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O1103~90[2][3]
31-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃DMF/H₂O1103~85[2][3]
41-Chloro-4-fluorobenzenePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH1002488[1]
54-Fluoro-3,5-diarylphthalateArylboronic acidPd(OAc)₂ / PPh₃KFTHF90-11024High[4]
6o-DifluorobenzeneAryl Grignard ReagentPdCl₂(dppf)-THFRT24up to 91
Buchwald-Hartwig Amination of Fluorinated Aryl Halides

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-arylated compounds. The performance of palladium catalysts in the amination of fluorinated aryl halides is outlined below.

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzeneMorpholinePd₂(dba)₃ / tBuBrettPhosNaOtBuToluene1001892[5]
21-Bromo-4-fluorobenzeneAnilinePd(OAc)₂ / XPhosCs₂CO₃Toluene1102485-95[6]
31-Chloro-4-fluorobenzeneN-MethylanilinePd(OAc)₂ / RuPhosNaOtBuDioxane1001890[1]
4Aryl PerfluorooctanesulfonateBenzylaminePd(OAc)₂ / XantphosK₃PO₄Dioxane904876[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful outcomes in catalytic chemistry. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions with fluorinated substrates.

General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

This protocol is a generalized procedure based on common practices reported in the literature[2][3].

Materials:

  • Fluorinated aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., G-COOH-Pd-10, 1-2 mol% Pd)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF/H₂O mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the fluorinated aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, and base (2.0 mmol).

  • The vessel is sealed with a septum and purged with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Degassed solvent is added via syringe.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 110 °C) for the specified time (e.g., 3-24 hours).

  • Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is filtered to remove the base and any heterogeneous catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired fluorinated biaryl.

General Procedure for Buchwald-Hartwig Amination of a Fluorinated Aryl Halide

This protocol is a generalized procedure based on common practices for Buchwald-Hartwig aminations[5][6].

Materials:

  • Fluorinated aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., tBuBrettPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inside a glovebox or under a stream of inert gas, a reaction vial is charged with the palladium precatalyst, phosphine ligand, and base.

  • The fluorinated aryl halide and amine are added, followed by the anhydrous, degassed solvent.

  • The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the required duration (e.g., 18-24 hours).

  • The reaction is monitored for completion by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-arylated product.

Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is essential for efficient and safe laboratory practice. The following diagram, generated using Graphviz, illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand Assembly Assemble Glassware under Inert Atmosphere Reagents->Assembly Solvent Prepare Anhydrous, Degassed Solvent Addition Add Reagents and Solvent Solvent->Addition Assembly->Addition Heating Heat and Stir for Specified Time Addition->Heating Quench Cool and Quench Reaction Heating->Quench Extract Extraction and Washing Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product: NMR, MS, etc. Purify->Characterize

References

Stability Under Scrutiny: Neopentyl Boronic Esters Outperform Traditional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of boronic esters, stability is a paramount concern. In a comparative analysis, neopentyl boronic esters demonstrate superior stability profiles compared to other commonly used boronic esters, such as pinacol (Bpin) and MIDA esters, particularly in terms of hydrolytic and chromatographic stability. This enhanced stability translates to more reliable and reproducible outcomes in synthetic applications, especially in complex, multi-step syntheses and high-throughput screening.

Boronic acids are indispensable reagents in modern organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability often necessitates their conversion into more robust boronic esters. The choice of the diol protecting group significantly impacts the ester's stability, influencing its shelf-life, handling characteristics, and reactivity. While pinacol esters have been the workhorse in this field, their susceptibility to hydrolysis and poor chromatographic performance have driven the search for more stable alternatives.[1][2] Neopentyl glycol-derived boronic esters have emerged as a compelling option, offering a balance of stability and reactivity.

Quantitative Stability Comparison

To provide a clear benchmark, the following tables summarize the available quantitative and qualitative data on the stability of neopentyl boronic esters against other common boronic esters.

Table 1: Hydrolytic Stability

Boronic Ester TypeRelative Hydrolytic StabilityQuantitative Data (Half-life, t½)Notes
Neopentyl HighData not readily available in comparative studies.Generally more stable than pinacol esters. More challenging to hydrolyze back to the boronic acid.[3]
Pinacol (Bpin) ModerateVaries significantly with substitution and pH.Prone to hydrolysis, especially on silica gel.[4]
MIDA Very HighExceptionally stable to hydrolysis.The MIDA group acts as a protecting group, requiring specific conditions for cleavage.
Trifluoroborate Very HighAir- and moisture-stable crystalline solids.Offer significant handling and stability advantages.[3]

Table 2: Chromatographic Stability

Boronic Ester TypeStability on Silica GelNotes
Neopentyl High Generally stable to purification by silica gel chromatography.[3]
Pinacol (Bpin) Low to ModerateOften susceptible to decomposition on silica gel.[1][4]
MIDA Very HighExceptionally stable to chromatography.
Epin (1,1,2,2-tetraethylethylene glycol ester) Very HighReadily purified on silica gel with high yields.[5]

Table 3: Reactivity in Suzuki-Miyaura Coupling (as an indirect measure of stability/availability)

Boronic EsterReaction Time to Completion (h)Relative Reactivity
Neopentyl ~0.3High
Pinacol (Bpin) ~5.5Low
Arylboronic Acid ~1.2Moderate
Data from a specific study comparing the reaction of a palladium complex with different boronic esters, indicating that the neopentyl ester reacts significantly faster than the pinacol ester under these conditions.[6]

Visualizing the Landscape of Boronic Esters

The choice of a boronic ester is often a trade-off between stability and the ease of subsequent reactions. The following diagram illustrates the general stability and reactivity relationships among common boronic esters.

G Relative Stability and Reactivity of Boronic Esters cluster_stability Stability cluster_reactivity Reactivity (in situ release) MIDA MIDA Esters (Very High Stability) Trifluoroborate Trifluoroborates (Very High Stability) MIDA_react MIDA Esters (Requires Specific Cleavage) Neopentyl Neopentyl Esters (High Stability) Pinacol Pinacol Esters (Moderate Stability) Neo_react Neopentyl Esters (Controlled Release) BoronicAcid Boronic Acids (Low Stability) Pin_react Pinacol Esters (Readily Hydrolyzed) BA_react Boronic Acids (High Reactivity)

Caption: A conceptual diagram illustrating the inverse relationship between stability and ease of boronic acid release for common boronic esters.

Experimental Protocols

To facilitate the direct comparison of boronic ester stability in your own research, we provide the following detailed experimental protocols.

Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the kinetic monitoring of boronic ester hydrolysis.

G start Prepare Stock Solutions - Boronic ester in deuterated organic solvent (e.g., DMSO-d6) - D2O nmr_tube Combine in NMR Tube - 0.5 mL of boronic ester solution - 0.1 mL of D2O start->nmr_tube acquire_t0 Acquire t=0 Spectrum - Record ¹H NMR spectrum immediately after addition of D2O nmr_tube->acquire_t0 monitor Monitor Reaction - Acquire spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) acquire_t0->monitor analyze Analyze Data - Integrate signals for the boronic ester and the corresponding boronic acid - Plot % hydrolysis vs. time to determine half-life monitor->analyze

Caption: Workflow for monitoring boronic ester hydrolysis using ¹H NMR spectroscopy.

Methodology:

  • Preparation: Prepare a stock solution of the boronic ester (e.g., 10 mg) in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

  • Initiation of Hydrolysis: In a standard NMR tube, add the boronic ester solution. At time zero (t=0), add a specific volume of D₂O (e.g., 0.1 mL) and shake the tube to ensure mixing.

  • NMR Analysis: Immediately acquire a ¹H NMR spectrum. Continue to acquire spectra at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours) at a constant temperature.

  • Data Processing: For each spectrum, integrate a characteristic signal of the boronic ester and a characteristic signal of the resulting boronic acid.

  • Calculation: Calculate the percentage of hydrolysis at each time point. The half-life (t½) of the boronic ester under these conditions can be determined by plotting the natural logarithm of the concentration of the boronic ester versus time.

Protocol 2: Evaluation of Chromatographic Stability by HPLC

This protocol is designed to assess the on-column stability of boronic esters during purification.

G prep Prepare Sample - Dissolve boronic ester in a suitable aprotic solvent (e.g., acetonitrile) hplc HPLC Analysis - Inject sample onto a reversed-phase C18 column - Use a mobile phase gradient (e.g., water/acetonitrile) prep->hplc detect UV Detection - Monitor the elution profile at a suitable wavelength (e.g., 254 nm) hplc->detect analyze Analyze Chromatogram - Quantify the peak areas of the intact boronic ester and the hydrolyzed boronic acid detect->analyze

Caption: A streamlined workflow for assessing the chromatographic stability of boronic esters via HPLC.

Methodology:

  • Sample Preparation: Dissolve a known amount of the boronic ester in an aprotic solvent such as acetonitrile to minimize pre-analysis hydrolysis.

  • HPLC Conditions:

    • Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from, for example, 95% A to 5% A over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

  • Injection and Analysis: Inject the sample and record the chromatogram.

  • Quantification: Identify and integrate the peaks corresponding to the intact boronic ester and its hydrolysis product (the boronic acid). The percentage of on-column decomposition can be calculated from the relative peak areas. To minimize on-column hydrolysis, especially for sensitive esters like pinacolates, it is advisable to use mobile phases without acidic additives and columns with low silanol activity.[7][8]

Protocol 3: Oxidative Stability Assessment

This protocol provides a framework for comparing the stability of boronic esters in the presence of an oxidizing agent.

Methodology:

  • Reaction Setup: In a vial, dissolve the boronic ester in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous buffer at physiological pH).

  • Initiation of Oxidation: Add a solution of a common oxidizing agent, such as hydrogen peroxide.

  • Time-course Analysis: At various time points, withdraw an aliquot of the reaction mixture and quench the oxidation (e.g., by adding a reducing agent like sodium sulfite).

  • Quantification: Analyze the quenched aliquots by a suitable method, such as HPLC or ¹H NMR, to determine the remaining concentration of the boronic ester.

  • Comparison: Compare the degradation profiles of different boronic esters to determine their relative oxidative stability.

By employing these standardized protocols, researchers can make informed decisions on the most appropriate boronic ester for their specific synthetic challenges, leading to improved efficiency, reproducibility, and overall success in their research and development endeavors. The superior stability of neopentyl boronic esters makes them a highly attractive alternative to traditional pinacol esters, particularly in demanding applications.

References

Validating Suzuki Coupling Products: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, the Suzuki-Miyaura coupling is a fundamental tool for creating carbon-carbon bonds. However, the synthesis of the desired biaryl compound is only the first step; rigorous structural validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for this purpose, offering detailed structural and quantitative information from a single set of experiments.[1]

This guide provides a comparative analysis of ¹H and ¹³C NMR data for a model Suzuki coupling reaction, objectively comparing the product's spectral features with those of its starting materials and a common byproduct.

The Power of NMR in Suzuki Coupling Analysis

NMR spectroscopy provides an unambiguous map of a molecule's carbon-hydrogen framework. Unlike methods that confirm only mass or chromatographic behavior, ¹H and ¹³C NMR allow for definitive structure elucidation by analyzing:

  • Chemical Shifts (δ): The position of signals, indicating the electronic environment of each nucleus.

  • Signal Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet), which reveals the number of neighboring protons.

  • Coupling Constants (J): The distance between peaks in a split signal, providing information about the connectivity and geometry of atoms.

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons it represents.[1]

By comparing the NMR spectra of the reaction mixture to the starting materials, one can confirm the disappearance of reactants and the appearance of new signals corresponding to the desired product.


Case Study: Synthesis of 4-Methoxybiphenyl

A common example is the reaction of 4-bromoanisole with phenylboronic acid to produce 4-methoxybiphenyl. A frequent side reaction is the homocoupling of phenylboronic acid to form biphenyl.

// Invisible edge to guide layout r2 -> catalyst [lhead=cluster_products, style=invis, minlen=2]; } Caption: Model Suzuki coupling reaction.

Comparative ¹H NMR Data

The most telling evidence of a successful Suzuki coupling in the ¹H NMR spectrum is the change in the aromatic region. The signals for the starting materials will be replaced by a more complex pattern corresponding to the new biaryl system.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
4-Bromoanisole H-2, H-67.42d2H
H-3, H-56.85d2H
-OCH₃3.81s3H
Phenylboronic Acid H-2, H-68.00d2H
H-3, H-57.45t2H
H-47.38t1H
-B(OH)₂~5.5 (broad)s2H
4-Methoxybiphenyl (Product) H-2', H-6'7.58d2H
H-2, H-67.55d2H
H-4'7.42t1H
H-3', H-5'7.31t2H
H-3, H-57.00d2H
-OCH₃3.80s3H
Biphenyl (Byproduct) [2][3]H-2, H-6, H-2', H-6'7.64d4H
H-3, H-5, H-3', H-5'7.50m4H
H-4, H-4'7.41t2H

Table 1. Comparative ¹H NMR data for the synthesis of 4-methoxybiphenyl. Key indicators of reaction success include the disappearance of the boronic acid proton and the appearance of a complex, coupled aromatic system.

Comparative ¹³C NMR Data

¹³C NMR spectroscopy provides direct information about the carbon skeleton.[4] A key indicator of a successful reaction is the significant upfield shift of the carbon atom that was previously bonded to bromine (C-4) and the appearance of a new quaternary carbon signal (C-1') where the C-C bond was formed.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
4-Bromoanisole C-1158.5
C-3, C-5132.3
C-2, C-6115.8
C-4 (C-Br)113.5
-OCH₃55.4
Phenylboronic Acid C-1 (C-B)135.0
C-2, C-6133.0
C-4130.0
C-3, C-5128.0
4-Methoxybiphenyl (Product) [5]C-1'159.6
C-4'140.7
C-1132.9
C-2', C-6'128.5
C-3, C-5128.3
C-2, C-6126.6
C-3', C-5'114.4
-OCH₃55.5
Biphenyl (Byproduct) C-1, C-1'141.2
C-3, C-5, C-3', C-5'128.7
C-2, C-6, C-2', C-6'127.2
C-4, C-4'127.1

Table 2. Comparative ¹³C NMR data. The disappearance of the C-Br signal and the appearance of new aromatic signals confirm the formation of the new C-C bond.

Analytical Workflow

The process from a crude reaction mixture to a validated product structure follows a systematic workflow. This involves purification to isolate the desired compound, followed by careful sample preparation and NMR analysis.

G A Crude Reaction Mixture B Aqueous Workup & Extraction A->B C Drying & Solvent Removal B->C D Column Chromatography C->D E Purified Product D->E F Prepare NMR Sample (5-20 mg in 0.6 mL CDCl₃) E->F G Acquire ¹H & ¹³C NMR Spectra F->G H Process & Analyze Spectra G->H I Validated Structure & Purity Confirmed H->I

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

  • To a round-bottom flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).[1]

  • Add a degassed solvent system, such as a mixture of toluene and water.[1]

  • Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor its progress using thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.[1]

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol for NMR Sample Preparation and Analysis

  • Accurately weigh 5-20 mg of the purified product.[1] For ¹³C NMR, a higher concentration (15-30 mg) is often required due to the lower natural abundance of the ¹³C isotope.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[7]

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[7]

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure and assess the purity of the product.[1]

References

A Comparative Guide to LC-MS Analysis for Monitoring Suzuki-Miyaura Reactions with 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is critical for ensuring optimal yields, purity, and safety of synthesized compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds vital for the creation of novel pharmaceuticals. The choice of the organoboron reagent is a key determinant of the reaction's success. This guide provides a comprehensive comparison of using Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the progress of reactions involving 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentylglycol boronate ester. We will objectively compare its performance with other analytical techniques and alternative boronic acid derivatives, supported by experimental data and detailed protocols.

The Role of LC-MS in Monitoring Suzuki-Miyaura Reactions

LC-MS has become an indispensable tool for real-time reaction monitoring in synthetic chemistry.[1] Its high sensitivity and selectivity enable the simultaneous detection and quantification of reactants, intermediates, products, and impurities within a complex reaction mixture. This provides chemists with immediate feedback to optimize reaction conditions. For boronic acids and their esters, which can be challenging to analyze due to their polarity and potential for degradation, LC-MS offers a direct and efficient analytical solution, often without the need for derivatization.[1][2][3]

However, the analysis of boronic esters like this compound is not without its challenges. These compounds can be susceptible to hydrolysis back to the corresponding boronic acid under typical reversed-phase HPLC conditions.[4] Therefore, careful method development is crucial for accurate monitoring.

Comparison of Analytical Techniques for Reaction Monitoring

While LC-MS is a powerful technique, other analytical methods can also be employed for reaction monitoring. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural information, quantification, or high throughput.

TechniqueAdvantagesDisadvantagesApplicability to Boronic Ester Reactions
LC-MS High sensitivity and selectivity.[1] Provides molecular weight information. Suitable for a wide range of compound polarities.Higher initial instrument cost. Matrix effects can suppress ionization.Excellent: Ideal for tracking the consumption of the starting material, formation of the product, and detection of impurities in real-time.[1]
GC-MS High resolution for volatile and thermally stable compounds. Provides structural information through fragmentation patterns.Often requires derivatization for polar and non-volatile compounds like boronic acids.[5][6] High temperatures can cause degradation.Fair: Not ideal without derivatization due to the low volatility and thermal lability of the boronic acid and its ester.[1][5]
NMR Provides detailed structural information. Inherently quantitative without the need for response factors. Can be used for in-situ monitoring.[7][8]Lower sensitivity compared to MS. Complex to interpret for mixtures with overlapping signals. Higher instrument cost.Good: Useful for mechanistic studies and for quantifying the ratio of boronic ester to boronic acid.[7][8]

Comparison of this compound with Alternative Boronic Acid Derivatives

The stability and reactivity of the boronic acid derivative can significantly impact the outcome of a Suzuki-Miyaura reaction. Neopentylglycol esters, such as the topic compound, offer a balance of stability and reactivity. Here's a comparison with other common alternatives:

Boronic Acid DerivativeAdvantagesDisadvantages
Boronic Acids Often more reactive than esters.Prone to protodeboronation and formation of boroxines (anhydrides).[9]
Pinacol Esters Generally more stable than boronic acids and easy to handle.[10]Can be less reactive than boronic acids.[9]
Organotrifluoroborates Highly stable, crystalline solids. Often show enhanced reactivity.Require specific conditions for activation.
MIDA Boronates Exceptionally stable, allowing for multi-step synthesis with the boronic acid moiety protected.Requires a deprotection step to release the active boronic acid.
Neopentylglycol Esters Offer good stability, often greater than the corresponding boronic acid, while maintaining sufficient reactivity for coupling reactions.[10]May require slightly more forcing reaction conditions compared to some boronic acids.

Experimental Protocols

LC-MS Method for Monitoring Reaction Progress

This protocol provides a starting point for developing a robust LC-MS method for monitoring reactions with this compound.

1. Sample Preparation:

  • At specified time intervals, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume of a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range). This rapid dilution prevents further reaction and precipitation of the analyte.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column with low silanol activity is recommended to minimize on-column hydrolysis. An example is a Waters XTerra MS C18 or Agilent Poroshell HPH C18.[11]

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute all compounds, and then return to initial conditions for re-equilibration. A starting point could be 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be screened for optimal sensitivity. Boronic acids and their esters can often be detected in both modes.

  • Scan Mode: Full scan mode to identify all components in the reaction mixture. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

  • Source Parameters: These should be optimized for the specific instrument and analyte. Typical starting parameters include:

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Desolvation Gas Flow: 600-800 L/hr

Alternative Reaction Monitoring by NMR Spectroscopy

For a comparative analysis of reaction kinetics and to investigate the stability of the boronic ester, NMR spectroscopy can be a powerful tool.

1. In-situ Monitoring:

  • The reaction can be set up directly in an NMR tube using a deuterated solvent.

  • Acquire spectra (e.g., ¹H, ¹⁹F, and ¹¹B NMR) at regular intervals to monitor the disappearance of starting materials and the appearance of the product.[7][12]

2. Offline Monitoring:

  • Withdraw aliquots from the reaction mixture at specific time points.

  • Quench the reaction and remove the solvent.

  • Dissolve the residue in a deuterated solvent for NMR analysis.

Visualizing the Workflow and Logic

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Quench Quench & Dilute Aliquot->Quench Inject Inject into LC-MS Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Detection Separate->Detect Process Process Data Detect->Process Quantify Quantify Components Process->Quantify Report Generate Report Quantify->Report Boronic_Acid_Selection cluster_goal Synthetic Goal cluster_reagents Boron Reagent Selection cluster_considerations Key Considerations Goal Desired C-C Coupling BA Boronic Acid PE Pinacol Ester NE Neopentylglycol Ester (e.g., this compound) TF Trifluoroborate MIDA MIDA Boronate Reactivity Reactivity BA->Reactivity High Stability Stability BA->Stability Low Decision Optimal Reagent Choice PE->Reactivity Moderate PE->Stability Good NE->Reactivity Good NE->Stability Good TF->Reactivity High (with activation) TF->Stability Very High MIDA->Reactivity Requires Deprotection MIDA->Stability Excellent Reactivity->Decision Leads to Stability->Decision Leads to Handling Ease of Handling Handling->Decision Leads to Purification Purification Purification->Decision Leads to

References

The Versatility of Boronic Esters in Chan-Lam and Other Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that dictates the efficiency, scope, and practicality of cross-coupling reactions. While boronic acids have traditionally been the workhorse, their ester derivatives offer a compelling alternative with significant advantages in terms of stability and handling. This guide provides an objective comparison of the performance of various boronic esters in Chan-Lam and other key cross-coupling reactions, supported by experimental data and detailed protocols.

The Chan-Lam coupling, a copper-catalyzed method for forming carbon-heteroatom (C-N, C-O, C-S) bonds, stands as a milder alternative to palladium-catalyzed methods like the Buchwald-Hartwig reaction, often proceeding at room temperature and in the presence of air.[1][2] The choice of the boron reagent is pivotal, with a fundamental trade-off between the high reactivity of boronic acids and the superior stability of boronic esters.[3] Boronic acids are prone to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and reaction yields.[3] In contrast, boronic esters, particularly pinacol and N-methyliminodiacetic acid (MIDA) esters, are often stable, crystalline solids that are easier to handle, purify, and store, making them highly suitable for multi-step syntheses and high-throughput screening.[3][4]

The Reactivity versus Stability Trade-Off

The enhanced stability of boronic esters generally comes at the cost of reduced reactivity in Chan-Lam and Suzuki-Miyaura cross-coupling reactions. This is often attributed to the increased steric hindrance and the need for an activation step, typically hydrolysis to the more reactive boronic acid in situ. However, strategies have been developed to enhance the reactivity of boronic esters, such as the use of additives. For instance, in the Chan-Lam N-arylation of pyrimidinones with pinacol boronic esters, the addition of boric acid has been shown to dramatically increase the yield, likely by facilitating the in situ generation of the more reactive arylboronic acid.[5]

MIDA boronates represent a special class of boronic esters with exceptional stability.[4] They are unreactive under standard anhydrous cross-coupling conditions but can be readily deprotected under mild aqueous basic conditions to slowly release the corresponding boronic acid. This feature is particularly advantageous when working with unstable boronic acids, such as those of 2-heterocycles.

Comparative Performance in N-Arylation Reactions

The Chan-Lam N-arylation is a powerful tool for the synthesis of aryl amines. While boronic acids are generally more reactive, optimized conditions have been developed to achieve high yields with boronic esters, especially for challenging substrates like aryl amines.

Boronic Ester TypeNucleophileCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl Pinacol EsterAryl AmineCu(OAc)₂MeCN/EtOHRT24>70[6]
Aryl Pinacol Ester4-Fluoroalkylpyrimidin-2(1H)-oneCu(OAc)₂, B(OH)₃Dioxane1001886[5]
Benzylic Pinacol EsterAnilineCu(OAc)₂1,4-Dioxane501660-80[7]
Neopentylglycol EsterN,N-DialkylhydroxylamineCu(OAc)₂Toluene802470-90[4]
Propylene Glycol EsterBenzimidazoleCu(OAc)₂CH₂Cl₂RT7254[8]

Comparative Performance in O-Arylation Reactions

The Chan-Lam O-arylation provides a direct route to diaryl ethers. Similar to N-arylation, boronic acids are often more reactive, but boronic esters and other derivatives like trifluoroborates can be effectively employed under optimized conditions.

Boron ReagentNucleophileCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)Reference
Isobutylboronic Acid2-NaphtholCu(OAc)₂ / PyridineDCMRT36Moderate[9]
Potassium CyclopropyltrifluoroboratePhenolCu(OAc)₂ / 1,10-phenanthroline1,2-dichloroethane801870-90[10][11]
Arylboronic AcidPhenolCu(OAc)₂ / PyridineDMFRT4875[8]

Experimental Protocols

General Protocol for Chan-Lam N-Arylation of Aryl Amines with Aryl Pinacol Boronic Esters[6]

To a vial equipped with a magnetic stir bar is added the aryl pinacol boronic ester (0.5 mmol, 1.0 equiv.), the aryl amine (0.6 mmol, 1.2 equiv.), copper(II) acetate (0.5 mmol, 1.0 equiv.), and activated 3 Å molecular sieves (250 mg). The vial is charged with a 20:1 mixture of MeCN/EtOH (2.5 mL). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl amine.

Protocol for Chan-Lam O-Arylation of Phenols with Potassium Cyclopropyltrifluoroborate[10][11]

In a reaction tube, potassium cyclopropyltrifluoroborate (0.2 mmol, 1.0 equiv.), the phenol (0.3 mmol, 1.5 equiv.), copper(II) acetate (0.04 mmol, 20 mol%), and 1,10-phenanthroline (0.04 mmol, 20 mol%) are combined. 1,2-dichloroethane (1.0 mL) is added, and the tube is sealed and heated to 80 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the cyclopropyl aryl ether.

Signaling Pathways and Experimental Workflows

Chan_Lam_Mechanism CuII Cu(II) CuIII_Intermediate R-Cu(III)-Nu CuII->CuIII_Intermediate Oxidation BoronicEster R-B(OR')₂ BoronicEster->CuII Transmetalation Nucleophile Nu-H (Amine/Alcohol) Nucleophile->CuII Coordination CuII_Nu Cu(II)-Nu Product R-Nu CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) CuIII_Intermediate->CuI CuI->CuII Reoxidation Oxidant Oxidant (O₂) Oxidant->CuI

Figure 1: Generalized catalytic cycle of the Chan-Lam cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Ester - Nucleophile - Copper Catalyst - Additives/Solvent start->reagents reaction Stir at specified temperature and time reagents->reaction workup Reaction Workup: - Filtration - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification analysis Characterization: - NMR, MS purification->analysis end End analysis->end

Figure 2: A typical experimental workflow for a Chan-Lam cross-coupling reaction.

Boron_Reagent_Comparison cluster_reactivity Reactivity cluster_stability Stability BoronicAcid Boronic Acid + High Reactivity - Low Stability PinacolEster Pinacol Ester + Good Stability - Moderate Reactivity BoronicAcid->PinacolEster Increased Stability MIDA_Ester MIDA Ester ++ Excellent Stability - Low Reactivity (requires activation) PinacolEster->MIDA_Ester Further Increased Stability

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this organoboron compound, synthesized from the information available for closely related fluorophenylboronic acid esters.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to handle this compound with care. This compound is categorized as an irritant, harmful if swallowed, and may cause respiratory irritation. Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Protective Equipment/ActionSpecification
Eye Protection Wear safety glasses with side shields or goggles.
Hand Protection Wear protective gloves.
Skin and Body Protection Wear protective clothing.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

Spill Management and Waste Collection

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: For powder spills, cover with a plastic sheet to minimize spreading.

  • Collection: Carefully sweep up the material and place it into a suitable, sealed, and properly labeled container for disposal.[1] Avoid creating dust.

  • Decontamination: Clean the contaminated surface thoroughly.

Waste Collection Procedure:

  • Containerization: Collect waste material, including any contaminated absorbents or cleaning materials, in a suitable, closed container.

  • Labeling: Clearly label the container with the chemical name: "Waste this compound" and any relevant hazard symbols.

  • Storage: Store the waste container in a cool, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]

Disposal Pathway

The recommended disposal method for this compound is through an approved waste disposal plant. It is imperative to consult with and adhere to all federal, state, and local environmental regulations.

Disposal Decision Workflow:

A Waste Generation (this compound) B Is recycling or reprocessing possible? A->B C Consult with licensed waste disposal company B->C Yes D Can it be incinerated? B->D No C->D E Package, label, and transport to an approved chemical incinerator D->E Yes F Dispose of at an approved waste disposal plant D->F No G Follow all federal, state, and local regulations E->G F->G

Disposal decision workflow for this compound.

Detailed Disposal Steps:

  • Consult Professionals: The primary step is to consult with a licensed and approved waste disposal company.[4] They can provide specific guidance based on the quantity and form of the waste.

  • Consider Incineration: For larger quantities, a potential disposal route is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed facility due to the potential for the release of hazardous thermal decomposition products, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[1]

  • Landfill Disposal: If incineration is not an option, the approved waste disposal plant will provide instructions for secure landfill disposal in accordance with regulations.

  • Documentation: Maintain all records of waste disposal as required by your institution and local authorities.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

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2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Reactant of Route 2
2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.